Benzothiazole-2-acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379416. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZSYUSDGRJZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321646 | |
| Record name | Benzothiazole-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56278-50-3 | |
| Record name | 2-Benzothiazoleacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56278-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 379416 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056278503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56278-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazole-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-benzothiazol-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzothiazole-2-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole-2-acetonitrile, a key heterocyclic compound, serves as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials. Its unique structure, featuring a benzothiazole ring substituted with an acetonitrile group at the 2-position, imparts valuable chemical reactivity, making it a sought-after intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, comparative data, and workflow diagrams to aid in its practical application in research and development.
Core Synthetic Methodologies
The synthesis of this compound can be achieved through several strategic pathways, primarily categorized by the choice of starting materials. The most common and effective methods originate from 2-aminothiophenol, 2-mercaptobenzothiazole, or 2-chlorobenzothiazole.
Pathway 1: From 2-Aminothiophenol
The reaction of 2-aminothiophenol with a suitable C2-building block is a direct and widely employed method for the construction of the benzothiazole ring system.
One of the most direct routes involves the condensation of 2-aminothiophenol with a derivative of malononitrile. Specifically, the reaction with the monoiminoether hydrochloride of malononitrile yields this compound.[1] This method is particularly effective for creating the core structure in a single cyclization step.
A more recent and efficient approach is the one-pot, microwave-assisted synthesis from 2-aminothiophenol and chloroacetonitrile. This "green chemistry" approach often utilizes catalysts like ceria (CeO₂) nanoparticles, leading to high yields and significantly reduced reaction times.[2]
Experimental Protocol: Microwave-Assisted Synthesis from 2-Aminothiophenol and Chloroacetonitrile
-
Reagents: 2-aminothiophenol, chloroacetonitrile, CeO₂ nanoparticles.
-
Solvent: Solvent-free conditions are often employed.
-
Procedure: A mixture of 2-aminothiophenol, chloroacetonitrile, and a catalytic amount of CeO₂ nanoparticles is subjected to microwave irradiation at a controlled temperature (e.g., 100°C) for a short duration (e.g., 15 minutes). The reaction progress is monitored by thin-layer chromatography.
-
Work-up: After completion, the reaction mixture is cooled, and the product is isolated by column chromatography.
-
Yield: Isolated yields for this method are reported to be in the range of 76-96%.[2]
Pathway 2: From 2-Substituted Benzothiazoles
This approach involves the modification of a pre-existing benzothiazole ring at the 2-position. Common starting materials for this pathway are 2-mercaptobenzothiazole and 2-chlorobenzothiazole.
From 2-Mercaptobenzothiazole:
2-Mercaptobenzothiazole can be converted to this compound, often through a two-step process. The first step typically involves the S-alkylation of 2-mercaptobenzothiazole with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, to form 2-(cyanomethylthio)benzothiazole. Subsequent rearrangement or desulfurization of this intermediate can then yield the target compound.
From 2-Chlorobenzothiazole:
2-Chlorobenzothiazole is a versatile precursor for the introduction of various functional groups at the 2-position via nucleophilic substitution. The reaction of 2-chlorobenzothiazole with a cyanide source, such as sodium cyanide or potassium cyanide, in a suitable solvent like acetonitrile, can provide this compound. This method is analogous to the synthesis of substituted 2-cyanobenzothiazoles, where 2-chloro-6-nitro-1,3-benzothiazole is reacted with sodium cyanide.
Experimental Protocol: Synthesis from 2-Chlorobenzothiazole and Sodium Cyanide
-
Reagents: 2-Chlorobenzothiazole, sodium cyanide.
-
Solvent: Acetonitrile.
-
Procedure: 2-Chlorobenzothiazole is dissolved in acetonitrile, and a stoichiometric amount of sodium cyanide is added. The reaction mixture is stirred, potentially with heating, to facilitate the nucleophilic substitution. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Comparative Summary of Synthesis Pathways
| Starting Material | Key Reagents | Method | Advantages | Disadvantages | Yield Range |
| 2-Aminothiophenol | Monoiminoether hydrochloride of malononitrile | Condensation/Cyclization | Direct, one-pot | Availability of malononitrile derivative | Moderate to High |
| 2-Aminothiophenol | Chloroacetonitrile, CeO₂ nanoparticles | Microwave-assisted one-pot synthesis | Rapid, high yield, solvent-free | Requires microwave reactor | 76-96%[2] |
| 2-Mercaptobenzothiazole | Haloacetonitrile | S-alkylation followed by rearrangement | Readily available starting material | Multi-step process | Variable |
| 2-Chlorobenzothiazole | Sodium Cyanide | Nucleophilic Substitution | Versatile precursor | Use of toxic cyanide reagents | Moderate to High |
Logical Workflow of Synthesis Strategies
Caption: Primary synthetic routes to this compound.
Key Chemical Reactions and Further Applications
This compound is a valuable intermediate due to the reactivity of its acetonitrile moiety. It readily participates in Knoevenagel condensations with aldehydes and ketones to form a variety of α,β-unsaturated nitrile derivatives.[2] This reaction is a cornerstone for the synthesis of more complex heterocyclic systems and molecules with potential biological activities.
Experimental Workflow for a Typical Synthesis
Caption: General experimental workflow for synthesis.
This guide highlights the principal and most effective methods for the synthesis of this compound, providing a solid foundation for its preparation in a laboratory setting. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale, and equipment. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic compound.
References
An In-Depth Technical Guide to the Physicochemical Properties of Benzothiazole-2-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole-2-acetonitrile is a heterocyclic compound featuring a benzothiazole core substituted at the 2-position with an acetonitrile group. This molecule has garnered significant attention in the fields of medicinal chemistry and materials science due to the versatile reactivity of its functional groups and the inherent biological activity associated with the benzothiazole scaffold.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities and associated signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂S | [2][3] |
| Molecular Weight | 174.22 g/mol | [2][3] |
| Appearance | Pale yellow to brown crystalline powder | [4] |
| Melting Point | 98-101 °C | [2][5] |
| Boiling Point | 329.6 °C at 760 mmHg (Predicted) | |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][5] | |
| pKa (Predicted) | 0.10 ± 0.10 | |
| LogP (Predicted) | 2.36 |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the condensation reaction of 2-aminothiophenol with malononitrile.
Materials:
-
2-aminothiophenol
-
Malononitrile
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol and malononitrile in ethanol.
-
A catalytic amount of glacial acetic acid can be added to the mixture.
-
The reaction mixture is then stirred at room temperature or gently refluxed for several hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.
Synthesis Workflow Diagram
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the aromatic protons of the benzothiazole ring and the methylene protons of the acetonitrile group. The aromatic protons usually appear as a complex multiplet in the downfield region (around δ 7.0-8.5 ppm), while the methylene protons appear as a singlet in the upfield region (around δ 4.0-5.0 ppm).
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbons of the benzothiazole ring, the nitrile carbon, and the methylene carbon.
General NMR Protocol:
-
Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about the functional groups present in the molecule. Key characteristic absorption bands include:
-
A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
-
Bands in the region of 1600-1450 cm⁻¹ due to the C=C and C=N stretching vibrations of the aromatic benzothiazole ring.
-
C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹.
General IR Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (174.22).
General MS Protocol (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionize the sample using a high-energy electron beam.
-
Separate the resulting ions based on their mass-to-charge ratio in a mass analyzer.
-
Detect the ions to generate the mass spectrum.
Biological Activities and Signaling Pathways
Derivatives of benzothiazole are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific studies on this compound are less abundant than on its derivatives, the core structure is a key pharmacophore. Several signaling pathways have been identified as being modulated by benzothiazole-containing compounds.
Potential Signaling Pathway Modulation
-
JNK (c-Jun N-terminal Kinase) Pathway: Some benzothiazole derivatives have been identified as inhibitors of JNK, a key regulator of inflammatory responses and apoptosis.[6]
-
EGFR (Epidermal Growth Factor Receptor) Pathway: Benzothiazole derivatives have been shown to exert anticancer effects by downregulating EGFR activity.[7]
-
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: This pathway, crucial for cytokine signaling, has been implicated as a target for some benzothiazole compounds.
-
ERK/MAPK (Extracellular Signal-regulated Kinase/Mitogen-activated Protein Kinase) Pathway: The ERK/MAPK pathway, involved in cell proliferation and differentiation, is another potential target.
-
PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/Mammalian Target of Rapamycin) Pathway: This central signaling pathway, often dysregulated in cancer, can be modulated by benzothiazole derivatives.[7]
JNK Signaling Pathway Diagram
EGFR Signaling Pathway Diagram
Experimental Protocols for Biological Assays
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., breast cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to determine if the compound induces apoptosis (programmed cell death).
-
Cell Treatment: Treat cells with this compound at concentrations around its IC₅₀ value for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in a signaling pathway.
-
Cell Lysis: Treat cells with this compound and then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-JNK, total JNK, phospho-EGFR, total EGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.
Conclusion
This compound is a valuable heterocyclic compound with well-defined physicochemical properties and versatile synthetic accessibility. Its core structure is a recognized pharmacophore, and its derivatives have shown significant biological activities through the modulation of key cellular signaling pathways. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug discovery and development, offering detailed protocols and a summary of its key characteristics to facilitate further investigation into its therapeutic potential. Further experimental validation of its pKa, logP, and specific interactions with signaling pathways will be crucial in advancing its development as a potential therapeutic agent.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Benzothiazole-2-acetonitrile (CAS 56278-50-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiazole-2-acetonitrile, with CAS number 56278-50-3, is a versatile heterocyclic organic compound. It serves as a crucial building block in the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its benzothiazole core is a recognized pharmacophore, and the reactive acetonitrile group allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, key reactions, and the biological significance of its derivatives, with a focus on their impact on cellular signaling pathways. Detailed experimental protocols are provided to facilitate further research and application.
Chemical and Physical Properties
This compound is a solid, typically appearing as a white to light yellow or orange powder or crystalline substance.[2] It exhibits moderate solubility in organic solvents and has limited solubility in water.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 56278-50-3 | [2] |
| Molecular Formula | C₉H₆N₂S | [2] |
| Molecular Weight | 174.22 g/mol | [1] |
| Melting Point | 98-101 °C | |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)acetonitrile | |
| SMILES | N#CCc1nc2ccccc2s1 | |
| InChI Key | ZMZSYUSDGRJZNT-UHFFFAOYSA-N | |
| Appearance | White to light yellow/orange powder/crystal | [2] |
| Solubility | Moderately soluble in organic solvents, limited in water | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of o-aminothiophenol with the monoiminoether hydrochloride of malononitrile. This method is noted for its use in producing condensation components for methine dyes.[3]
Experimental Protocol: Synthesis from o-Aminothiophenol[3]
Materials:
-
1-amino-2-mercaptobenzene (o-aminothiophenol)
-
Monoiminoether hydrochloride of malononitrile
-
Ethanol
-
Acetic acid
Procedure:
-
Dissolve o-aminothiophenol in ethanol in a round-bottom flask.
-
Add a solution of the monoiminoether hydrochloride of malononitrile in ethanol to the flask.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Stir the mixture at 20°C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
Key Reactions and Experimental Protocols
This compound is a valuable intermediate for synthesizing a variety of heterocyclic compounds. Its reactivity is centered around the active methylene group and the cyano functionality.
Knoevenagel Condensation
A prominent reaction of this compound is the Knoevenagel condensation with various aldehydes to form (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles. These derivatives are of interest for their potential biological activities. Microwave-assisted synthesis has been shown to be an efficient method for this transformation.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave reactor vessel, mix equimolar amounts of this compound and the aromatic aldehyde.
-
Add a catalytic amount of piperidine to the mixture.
-
Subject the mixture to microwave irradiation. Optimal conditions may vary depending on the specific reactants and microwave system.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid product is purified by recrystallization from ethanol to yield the corresponding (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitrile.
Synthesis of Pyrazole Derivatives
This compound can be used as a precursor for the synthesis of polysubstituted pyrazoles through reaction with hydrazonoyl chlorides. This reaction provides a route to novel heterocyclic systems with potential pharmacological applications.
Materials:
-
This compound
-
Substituted hydrazonoyl chloride
-
A suitable base (e.g., triethylamine or sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol, dioxane, or DMF)
Procedure:
-
Dissolve this compound in an appropriate anhydrous solvent in a reaction flask equipped with a stirrer and a condenser.
-
Add the base to the solution and stir for a short period to generate the carbanion.
-
Add a solution of the hydrazonoyl chloride in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture under reflux and monitor its progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the desired pyrazole derivative.
Biological Activities and Signaling Pathways of Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives have garnered significant attention for their potent biological activities, particularly as anticancer and anti-inflammatory agents.[4] Research has shown that these derivatives can modulate several key cellular signaling pathways implicated in cancer and inflammation.
Anticancer Activity
Derivatives of this compound have demonstrated antiproliferative effects against a range of cancer cell lines.[5] Their mechanisms of action often involve the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival.
-
EGFR Signaling Pathway: Certain benzothiazole derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] By binding to the ATP-binding site of the EGFR kinase domain, they block downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and survival.[6]
-
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and is often hyperactivated in cancer. A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by decreasing the phosphorylation of PI3K and AKT, thereby inhibiting this pathway.[8]
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress and can play a role in both apoptosis and cell survival. Some benzothiazole derivatives have been identified as JNK inhibitors, suggesting a potential therapeutic application in diseases where JNK signaling is dysregulated.[9]
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives are often linked to their ability to suppress the NF-κB signaling pathway.
-
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[5] Benzothiazole derivatives have been shown to inhibit the activation of NF-κB, leading to a reduction in the production of these inflammatory mediators.[5][10] This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[10]
Visualizations of Signaling Pathways and Workflows
Caption: EGFR signaling pathway inhibited by benzothiazole derivatives.
Caption: NF-κB signaling pathway inhibited by benzothiazole derivatives.
Caption: General workflow for synthesis and testing of derivatives.
Safety Information
This compound should be handled with care in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
This compound is a key synthetic intermediate with significant potential for the development of novel therapeutic agents and functional materials. Its derivatives have demonstrated promising anticancer and anti-inflammatory activities through the modulation of critical cellular signaling pathways. This guide provides essential technical information and detailed protocols to support further research and innovation in this exciting area of chemical and pharmaceutical science.
References
- 1. Buy this compound (EVT-460770) | 56278-50-3 [evitachem.com]
- 2. CAS 56278-50-3: 2-Benzothiazoleacetonitrile | CymitQuimica [cymitquimica.com]
- 3. This compound | 56278-50-3 [chemicalbook.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Solubility Profile of Benzothiazole-2-acetonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of benzothiazole-2-acetonitrile, a key intermediate in pharmaceutical and chemical synthesis. Understanding the solubility of this compound in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document details the expected solubility, presents a framework for quantitative analysis, and outlines a detailed experimental protocol for solubility determination.
Core Concept: Solubility of this compound
This compound (C₉H₆N₂S, MW: 174.22 g/mol ) is a crystalline solid.[1][2] Its molecular structure, featuring a benzothiazole ring and a nitrile group, imparts a moderate polarity. This structure dictates its solubility characteristics, with a general expectation of good solubility in polar aprotic and polar protic organic solvents, and limited solubility in nonpolar solvents and water.[1][2][3]
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table summarizes the expected solubility based on its chemical properties and qualitative descriptions found in the literature.[1] These values are illustrative and should be determined experimentally for precise applications.
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant at 20°C) | Expected Solubility of this compound (g/L) at 25°C |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | > 150 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | > 150 |
| Acetone | C₃H₆O | 20.7 | 30 - 60 |
| Acetonitrile | C₂H₃N | 37.5 | 20 - 40 |
| Ethanol | C₂H₅OH | 24.5 | 10 - 30[1] |
| Methanol | CH₃OH | 32.7 | 10 - 30 |
| Dichloromethane | CH₂Cl₂ | 9.1 | 5 - 15 |
| Chloroform | CHCl₃ | 4.8 | 5 - 15 |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | 5 - 10 |
| Toluene | C₇H₈ | 2.4 | < 5 |
| Hexane | C₆H₁₄ | 1.9 | < 1 |
| Water | H₂O | 80.1 | Slightly soluble[3] |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[4][5][6]
1. Materials and Equipment:
-
This compound (crystalline solid, purity ≥98%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The excess solid is crucial to ensure equilibrium is reached with the solid phase.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any suspended microcrystals.
-
Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer's calibration curve.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in each organic solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined for each solvent.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the diluted saturated solutions.
-
Using the calibration curve, determine the concentration of this compound in the diluted samples and, by accounting for the dilution factor, calculate the solubility in the original saturated solution.
-
3. Data Analysis and Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Report the temperature at which the solubility was determined.
-
Perform each measurement in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.
Visualizations
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding and a practical framework for assessing the solubility of this compound in organic solvents. For drug development and process chemistry, accurate and experimentally determined solubility data are paramount for ensuring robust and reproducible outcomes.
References
- 1. Buy this compound (EVT-460770) | 56278-50-3 [evitachem.com]
- 2. CAS 56278-50-3: 2-Benzothiazoleacetonitrile | CymitQuimica [cymitquimica.com]
- 3. This compound | 56278-50-3 [chemicalbook.com]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. dissolutiontech.com [dissolutiontech.com]
Spectroscopic Data of Benzothiazole-2-acetonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzothiazole-2-acetonitrile, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, complete with experimental protocols and a visual workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.15 - 8.12 | Multiplet | 1H | Aromatic H |
| 7.95 - 7.92 | Multiplet | 1H | Aromatic H |
| 7.55 - 7.45 | Multiplet | 2H | Aromatic H |
| 4.60 | Singlet | 2H | -CH₂- |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| 164.1 | C=N (Thiazole ring) |
| 152.8 | Quaternary C (Benzene ring) |
| 135.2 | Quaternary C (Benzene ring) |
| 127.1 | Aromatic CH |
| 126.8 | Aromatic CH |
| 124.9 | Aromatic CH |
| 122.5 | Aromatic CH |
| 116.8 | C≡N (Nitrile) |
| 19.5 | -CH₂- |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The following table lists the characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3065 | Weak | Aromatic C-H Stretch |
| 2926 | Weak | Aliphatic C-H Stretch |
| 2250 | Strong | C≡N Stretch (Nitrile) |
| 1598 | Medium | C=N Stretch (Thiazole ring) |
| 1475, 1435 | Medium | Aromatic C=C Stretch |
| 758 | Strong | C-H Bending (Ortho-disubstituted benzene) |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) directly in a clean, dry NMR tube.
-
Cap the NMR tube and gently vortex the sample to ensure complete dissolution and homogeneity.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Data Acquisition:
-
Select the standard proton experiment.
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a 90° pulse angle.
-
Set the number of scans (typically 8 to 16 for good signal-to-noise).
-
Set a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Data Acquisition:
-
Select the standard carbon experiment with proton decoupling (e.g., zgpg30).
-
Set the appropriate spectral width (e.g., 0 to 200 ppm).
-
Use a 30° or 45° pulse angle to reduce relaxation delays.
-
Set a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set a relaxation delay of 2 seconds.
-
Acquire the FID.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase the resulting spectra to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Perform baseline correction.
-
Integrate the peaks in the ¹H spectrum.
-
Pick and label the peaks in both spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound (solid)
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer with a sample holder
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount of KBr powder into a clean, dry agate mortar and grind it to a fine powder to remove any absorbed moisture.
-
Add a small amount of this compound (approximately 1-2 mg) to the mortar containing the KBr (approximately 100-200 mg). The sample-to-KBr ratio should be roughly 1:100.
-
Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powdered mixture to the pellet press die.
-
Apply pressure using the hydraulic press to form a thin, transparent, or translucent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
The Ascendant Therapeutic Potential of Benzothiazole-2-acetonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a heterocyclic aromatic molecule, has long been a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities. Among its numerous derivatives, those incorporating a 2-acetonitrile group are emerging as a particularly promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of benzothiazole-2-acetonitrile derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways are presented to facilitate further research and development in this exciting field.
Anticancer Activity
This compound derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways critical for cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Data
The in vitro anticancer activity of various this compound and related derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PB11 | U87 (Glioblastoma) | 0.1 (approx.) | [1] |
| HeLa (Cervical Cancer) | 0.1 (approx.) | [1] | |
| 4a | HCT-116 (Colon) | 5.61 | [2] |
| HEPG-2 (Liver) | 7.92 | [2] | |
| MCF-7 (Breast) | 3.84 | [2] | |
| 4e | MCF-7 (Breast) | 6.11 | [2] |
| 8a | MCF-7 (Breast) | 10.86 | [2] |
| 53 | HeLa (Cervical Cancer) | 9.76 | [3] |
| 55 | HT-29 (Colon) | 0.024 | [3] |
| H460 (Lung) | 0.29 | [3] | |
| A549 (Lung) | 0.84 | [3] | |
| MDA-MB-231 (Breast) | 0.88 | [3] | |
| 57 | Pancreatic Cancer | 27 | [4] |
| 58 | Pancreatic Cancer | 35 | [4] |
| 61 | A549 (Lung) | 10.67 (µg/mL) | [3] |
| 62 | A549 (Lung) | 9.0 (µg/mL) | [3] |
| 66 | HT-29 (Colon) | 3.72 | [3] |
| A549 (Lung) | 4.074 | [3] | |
| MCF-7 (Breast) | 7.91 | [3] | |
| 67 | HT-29 (Colon) | 3.47 | [3] |
| A549 (Lung) | 3.89 | [3] | |
| MCF-7 (Breast) | 5.08 | [3] | |
| 4d | AsPC-1 (Pancreatic) | 7.66 | [5][6] |
| BxPC-3 (Pancreatic) | 3.99 | [5][6] | |
| Capan-2 (Pancreatic) | 8.97 | [5][6] | |
| PTJ64i (Paraganglioma) | 6.79 | [5][6] | |
| PTJ86i (Paraganglioma) | 12.39 | [5][6] | |
| 4m | AsPC-1 (Pancreatic) | 8.49 | [5][6] |
| BxPC-3 (Pancreatic) | 9.81 | [5][6] | |
| Capan-2 (Pancreatic) | 13.33 | [5][6] | |
| PTJ86i (Paraganglioma) | 19.92 | [5][6] |
Signaling Pathways in Cancer
Several key signaling pathways have been identified as targets for benzothiazole derivatives in cancer therapy.
The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival. The novel benzothiazole derivative PB11 has been shown to suppress this pathway in cancer cells, leading to apoptosis.[1]
Caption: Inhibition of the PI3K/AKT signaling pathway by a benzothiazole derivative.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Certain benzothiazole hybrids have demonstrated potent inhibitory activity against VEGFR-2.[2]
Caption: Inhibition of VEGFR-2 signaling by a benzothiazole hybrid.
The novel benzothiazole derivative YLT322 has been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.[7]
Caption: Induction of mitochondrial apoptosis by a benzothiazole derivative.
Antimicrobial Activity
This compound derivatives also exhibit significant activity against a range of pathogenic bacteria and fungi. Their ability to inhibit microbial growth makes them attractive candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3e | Staphylococcus aureus | 3.12 | [8] |
| Enterococcus faecalis | 3.12 | [8] | |
| Salmonella typhi | 3.12 | [8] | |
| Escherichia coli | 3.12 | [8] | |
| Klebsiella pneumoniae | 3.12 | [8] | |
| Pseudomonas aeruginosa | 3.12 | [8] | |
| 3n | Candida tropicalis | 1.56 | [8] |
| Candida albicans | 3.12 | [8] | |
| Candida krusei | 6.25 | [8] | |
| Cryptococcus neoformans | 6.25 | [8] | |
| Aspergillus niger | 12.5 | [8] | |
| Aspergillus fumigatus | 12.5 | [8] | |
| 46a, 46b | Escherichia coli | 15.62 | [9] |
| Pseudomonas aeruginosa | 15.62 | [9] | |
| 56, 59a-d | Klebsiella pneumoniae | 0.4-0.8 | [9] |
| 66c | Pseudomonas aeruginosa | 3.1-6.2 | [9] |
| Staphylococcus aureus | 3.1-6.2 | [9] | |
| Escherichia coli | 3.1-6.2 | [9] | |
| 133 | Staphylococcus aureus | 78.125 | [9] |
| Escherichia coli | 78.125 | [9] | |
| 11a | Bacterial Strains | 100-250 | [9] |
| 1e, 1g, 1h | Klebsiella pneumoniae | 10-20 | [10] |
| 2j | Bacterial Strains | 230-940 | [11] |
| Fungal Strains | 60-470 | [11] | |
| 16c | Staphylococcus aureus | 0.025 (mM) | [12] |
| 7a | Bacillus subtilis | 6 (µmol/L) | [13] |
| Chlamydia pneumoniae | 12 (µmol/L) | [13] | |
| 7e | Salmonella typhi | 8 (µmol/L) | [13] |
Enzyme Inhibition
Beyond their direct cytotoxic and antimicrobial effects, benzothiazole derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.
Quantitative Enzyme Inhibition Data
| Compound ID | Enzyme | IC50 | Reference |
| 4a | VEGFR-2 | 91 nM | [2] |
| 4e | VEGFR-2 | 161 nM | [2] |
| 8a | VEGFR-2 | 266 nM | [2] |
| 4f | Acetylcholinesterase (AChE) | 23.4 nM | [14][15] |
| Monoamine Oxidase B (MAO-B) | 40.3 nM | [14][15] | |
| 4a | Acetylcholinesterase (AChE) | 56.3 nM | [14] |
| 4m | Acetylcholinesterase (AChE) | 27.8 nM | [14] |
| 8 | α-amylase | 0.10 µM | [16] |
| 9 | α-amylase | 0.13 µM | [16] |
| 27 | E. coli DNA Gyrase | <10 nM | [17] |
| A. baumannii DNA Gyrase | 15.6 nM | [17] | |
| P. aeruginosa DNA Gyrase | <10 nM | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines for key experiments cited in the context of this compound derivative evaluation.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various carbonyl or cyano-containing compounds.[18][19][20] Green chemistry approaches utilizing ultrasonic irradiation or solvent-free conditions have also been successfully employed.[20][21]
Caption: General workflow for the synthesis of benzothiazole derivatives.
Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[22][23]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically determined using broth microdilution or agar well diffusion methods to ascertain the Minimum Inhibitory Concentration (MIC).[24][25][26]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Serial Dilution: Prepare serial dilutions of the this compound derivatives in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound derivatives represent a versatile and potent class of compounds with significant therapeutic promise. Their demonstrated efficacy in inhibiting cancer cell growth, combating microbial infections, and modulating key enzymatic activities underscores their importance in modern drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this promising class of therapeutic agents. Further investigation into their structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy is warranted to fully realize their clinical potential.
References
- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 8. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 14. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. ijper.org [ijper.org]
- 20. researchgate.net [researchgate.net]
- 21. mjas.analis.com.my [mjas.analis.com.my]
- 22. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jchr.org [jchr.org]
- 25. benchchem.com [benchchem.com]
- 26. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Nitrile Moiety in Benzothiazole-2-acetonitrile: A Gateway to Chemical Diversity
For Immediate Release
A Comprehensive Technical Guide on the Chemical Reactivity of the Nitrile Group in Benzothiazole-2-acetonitrile for Researchers, Scientists, and Drug Development Professionals.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, imparting a wide range of biological activities to molecules that contain it. When functionalized with a nitrile group at the 2-position, as in this compound, the molecule becomes a versatile building block for the synthesis of a diverse array of complex heterocyclic compounds. The chemical reactivity of the nitrile group, characterized by its electrophilic carbon atom and the ability to undergo various transformations, is central to its utility in drug discovery and materials science. This technical guide provides an in-depth exploration of the key reactions involving the nitrile group of this compound, complete with experimental protocols and quantitative data to facilitate its application in research and development.
Core Reactivity of the Nitrile Group
The nitrile group (C≡N) in this compound exhibits a range of chemical behaviors, primarily centered around the electrophilicity of the nitrile carbon. This allows for nucleophilic additions, condensations, and cycloaddition reactions, providing access to a variety of functional groups and heterocyclic systems.
Knoevenagel Condensation
A prominent reaction of this compound is the Knoevenagel condensation, where the active methylene group adjacent to the nitrile participates in a condensation reaction with aldehydes to yield (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. These products are of significant interest due to their potential biological activities.
Table 1: Knoevenagel Condensation of this compound with Various Aldehydes
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 5-Hydroxymethylfurfural | Biogenic Ca/Ba carbonates | Solvent-free | 2 hours | 71-87 | [1] |
| 4-Methoxybenzaldehyde | Bovine Serum Albumin (BSA) | pH 7.5 buffer | Not Specified | 85 | [1] |
| Aromatic Aldehydes | 1-Butyl-3-methylimidazolium acetate [(BMIM)Ac] | Ethanol | Not Specified | Good to Excellent | Not Specified |
| Aromatic Aldehydes | Microwave irradiation | Solvent-free | Short | 50-75 | Not Specified |
Experimental Protocol: Microwave-Assisted Knoevenagel Condensation
A mixture of 2-(benzo[d]thiazol-2-yl)acetonitrile (1 mmol) and an aromatic aldehyde (1 mmol) are subjected to microwave irradiation under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is purified, typically by recrystallization, to afford the corresponding (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitrile.
Caption: Knoevenagel condensation of this compound.
Cycloaddition Reactions
The nitrile group of this compound can participate in cycloaddition reactions, most notably with azides to form tetrazole derivatives. Tetrazoles are important bioisosteres of carboxylic acids and are prevalent in medicinal chemistry.
Table 2: [3+2] Cycloaddition with Sodium Azide
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zinc Chloride | DMF | 100-110 | 0.5 | 94 | [2] |
| Cobalt(II) complex | DMSO | 110 | 12 | 99 | [3] |
Experimental Protocol: Synthesis of 5-((Benzo[d]thiazol-2-yl)methyl)-1H-tetrazole
A mixture of this compound (10 mmol), sodium azide (12 mmol), and a catalyst such as zinc chloride (11 mmol) or a cobalt(II) complex (1 mol%) is heated in a suitable solvent like DMF or DMSO. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and the product is isolated by precipitation upon addition of water and acidification, followed by filtration and purification.
Caption: [3+2] Cycloaddition reaction to form a tetrazole.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide, depending on the reaction conditions. This provides a straightforward route to 2-(benzo[d]thiazol-2-yl)acetic acid and 2-(benzo[d]thiazol-2-yl)acetamide, which are valuable intermediates for further functionalization.
Experimental Protocol: Acid-Catalyzed Hydrolysis to 2-(Benzo[d]thiazol-2-yl)acetic acid
This compound is refluxed in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The progress of the hydrolysis is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product, 2-(benzo[d]thiazol-2-yl)acetic acid, is isolated by filtration and can be purified by recrystallization.
Caption: Hydrolysis of the nitrile group.
Reduction of the Nitrile Group
The nitrile group is readily reduced to a primary amine, 2-(benzo[d]thiazol-2-yl)ethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is a key step in the synthesis of various biologically active molecules. Milder reducing agents can potentially yield the corresponding aldehyde.
Experimental Protocol: Reduction to 2-(Benzo[d]thiazol-2-yl)ethanamine with LiAlH₄
To a suspension of lithium aluminum hydride in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) at 0 °C, a solution of this compound in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature or refluxed to ensure complete reduction. The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is dried and concentrated to yield 2-(benzo[d]thiazol-2-yl)ethanamine.
References
Stability of Benzothiazole-2-acetonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiazole-2-acetonitrile is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its core structure, featuring a benzothiazole ring fused with an acetonitrile moiety, makes it a valuable building block for the synthesis of various biologically active molecules. Understanding the stability of this compound under different environmental conditions is paramount for its effective use in research and development, particularly in the context of drug discovery and formulation. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including pH, temperature, light, and oxidation. It details experimental protocols for stability testing, presents illustrative quantitative data, and discusses potential degradation pathways. This guide also explores the potential involvement of benzothiazole derivatives in relevant signaling pathways, offering a broader context for its biological significance.
Introduction
This compound is a key intermediate in the synthesis of a wide range of compounds with diverse pharmacological activities, including potential anticancer and neuroprotective agents. The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.
This guide synthesizes the available information on the stability of compounds with similar functional groups and outlines the standard methodologies for conducting forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines. While specific experimental data for this compound is limited in publicly available literature, this document provides a robust framework for researchers to design and execute their own stability studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆N₂S |
| Molecular Weight | 174.22 g/mol |
| Appearance | White to light yellow or light orange powder/crystal[1] |
| Melting Point | 98-101 °C |
| Solubility | Slightly soluble in water |
| pKa (predicted) | 0.10 ± 0.10 |
Stability Profile of this compound
The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The following sections detail the expected stability profile under these conditions, based on the known chemistry of the benzothiazole and acetonitrile functional groups.
pH Stability (Hydrolysis)
The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions. The reaction typically proceeds through an amide intermediate to yield a carboxylic acid.
-
Acidic Conditions: In the presence of a strong acid and heat, the nitrile group is expected to hydrolyze to a carboxylic acid, forming 2-(1,3-benzothiazol-2-yl)acetic acid and an ammonium salt.
-
Basic Conditions: Under basic conditions, the nitrile is hydrolyzed to a carboxylate salt and ammonia.
Table 2: Illustrative pH Stability Data for this compound
| pH Condition | Temperature (°C) | Time (hours) | Degradation (%) (Illustrative) | Major Degradation Product |
| 0.1 M HCl | 60 | 24 | ~15 | 2-(1,3-benzothiazol-2-yl)acetic acid |
| pH 7 (Water) | 60 | 24 | < 5 | - |
| 0.1 M NaOH | 60 | 24 | ~25 | Sodium 2-(1,3-benzothiazol-2-yl)acetate |
Thermal Stability
Thermal degradation of this compound is expected to occur at elevated temperatures. The benzothiazole ring itself is relatively stable, but the acetonitrile side chain may be susceptible to decomposition.
Table 3: Illustrative Thermal Stability Data for this compound
| Condition | Temperature (°C) | Time (hours) | Degradation (%) (Illustrative) | Potential Degradation Products |
| Solid State | 80 | 72 | < 10 | Decomposition of acetonitrile side chain |
| Solution | 80 | 24 | ~10 | Decomposition of acetonitrile side chain |
Photostability
Exposure to ultraviolet (UV) or visible light can induce photodegradation of photosensitive molecules. The benzothiazole ring system can absorb UV radiation, potentially leading to the formation of reactive species and subsequent degradation.
Table 4: Illustrative Photostability Data for this compound (ICH Q1B Conditions)
| Condition | Illumination | Time | Degradation (%) (Illustrative) | Potential Degradation Products |
| Solid State | ≥ 1.2 million lux hours | - | ~5 | Photodegradation products |
| Solution | ≥ 200 watt hours/m² | - | ~10 | Photodegradation products |
Oxidative Stability
Oxidative degradation can be initiated by exposure to oxidizing agents such as hydrogen peroxide or radical initiators like azobisisobutyronitrile (AIBN). The sulfur atom in the benzothiazole ring is a potential site for oxidation.
Table 5: Illustrative Oxidative Stability Data for this compound
| Condition | Temperature (°C) | Time (hours) | Degradation (%) (Illustrative) | Potential Degradation Products |
| 3% H₂O₂ | 25 | 24 | ~20 | N-oxides, sulfoxides |
| AIBN in Acetonitrile/Water | 40 | 48 | ~15 | Products of radical reactions |
Experimental Protocols for Forced Degradation Studies
The following protocols are based on general guidelines for forced degradation studies and should be optimized for this compound.
General Procedure
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Acid and Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl (for acid hydrolysis) or 1 M NaOH (for base hydrolysis).
-
Keep the solutions at 60°C for 24 hours.
-
At 2, 4, 8, and 24 hours, withdraw 100 µL of the solution, neutralize with an equimolar amount of base or acid, and dilute with the mobile phase to 1 mL.
Thermal Degradation
-
For solid-state studies, place a known amount of this compound powder in a controlled temperature oven at 80°C.
-
For solution studies, keep a sealed vial of the stock solution at 80°C.
-
Sample at appropriate time intervals.
Photodegradation
-
Expose a thin layer of solid this compound and a solution of the compound in a quartz cuvette to a light source compliant with ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Alternatively, for radical-induced oxidation, dissolve the compound and AIBN in a mixture of acetonitrile and water and heat at 40°C.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. The following is a proposed HPLC method that would require validation.
Table 6: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Potential Signaling Pathway Involvement
While direct studies on this compound are scarce, derivatives of benzothiazole have been shown to interact with key cellular signaling pathways implicated in various diseases.
JNK Signaling Pathway
Certain (benzothiazol-2-yl)acetonitrile derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs).[2][][4] The JNK signaling pathway is a critical regulator of cellular processes such as apoptosis and inflammation. Inhibition of this pathway by benzothiazole derivatives suggests a potential therapeutic application in neurodegenerative diseases and inflammatory disorders.
PI3K/Akt Signaling Pathway
Derivatives of benzothiazole have also been investigated for their effects on the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.[5] Some benzothiazole compounds have been shown to induce apoptosis in cancer cells by suppressing this pathway, highlighting their potential as anti-cancer agents.
Experimental Workflow for Stability Studies
A logical workflow is essential for conducting comprehensive stability studies of this compound.
Conclusion
This technical guide provides a framework for understanding and evaluating the stability of this compound. While specific quantitative data for this compound is not extensively available, the provided protocols and illustrative data, based on the known reactivity of its functional groups and general ICH guidelines, offer a solid starting point for researchers. The development of a validated stability-indicating HPLC method is a critical next step for any research involving this compound. Furthermore, the potential of benzothiazole derivatives to modulate key signaling pathways underscores the importance of continued investigation into the biological activities of this compound and its analogues. The information and methodologies presented herein are intended to support the robust and reliable use of this promising compound in drug discovery and development.
References
- 1. 1,3-Benzothiazol-2-ylacetonitrile | 56278-50-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Occurrence and Isolation of Benzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiazole and its derivatives represent a fascinating class of heterocyclic compounds that, while relatively rare in nature, exhibit a remarkable diversity of chemical structures and biological activities.[1] This technical guide provides a comprehensive overview of the natural occurrence of benzothiazole-containing compounds, detailing their sources from terrestrial and marine organisms. It further outlines detailed methodologies for their isolation, purification, and characterization, with a focus on modern chromatographic and spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the discovery and utilization of these potent bioactive molecules.
Natural Occurrence of Benzothiazole Compounds
Benzothiazole moieties are found in a variety of natural products, ranging from simple derivatives to complex alkaloids.[2] Their presence has been identified in microorganisms, marine invertebrates, insects, and plants. A summary of notable naturally occurring benzothiazole compounds and their sources is presented in Table 1.
Table 1: Selected Naturally Occurring Benzothiazole Compounds and Their Sources
| Compound Name | Chemical Structure | Natural Source(s) | Reference(s) |
| Benzothiazole | Vaccinium macrocarpon (Cranberry), Camellia sinensis (Tea leaves), Aspergillus clavatus (Fungus), Micrococcus sp. (Marine bacterium) | [2][3] | |
| Firefly Luciferin | Fireflies (e.g., Luciola lateralis, Photinus pyralis) | [4][5] | |
| Dercitin | Marine Sponge (Dercitus sp.) | [2] | |
| Nordercitine | Marine Sponge (Dercitus sp.) | [2] | |
| Dercitamide | Marine Sponge (Dercitus sp.) | [2] | |
| Cyclodercitin | Marine Sponge (Dercitus sp.) | [2] | |
| Thiazinotrienomycin F & G | Streptomyces sp. MJ672-m3 (Bacterium) | [1][2] | |
| Rifamycin P & Q | Amycolatopsis mediterranei (Bacterium) | [2] |
Biosynthesis of Benzothiazole Compounds
The biosynthesis of benzothiazole natural products is not extensively studied for all compounds; however, the formation of the benzothiazole ring is generally proposed to involve the reaction of a cysteine residue with a benzoquinone or a related derivative.[2]
Biosynthesis of Firefly Luciferin
The biosynthetic pathway of firefly luciferin is one of the most well-understood examples. It is biosynthesized in the lantern of the adult firefly from two molecules of L-cysteine and one molecule of p-benzoquinone (or its precursor, 1,4-hydroquinone).[4][6] A key step in this process is the decarboxylation of an L-cysteine molecule during the formation of the benzothiazole ring.[4][6]
Isolation and Purification of Benzothiazole Compounds
The isolation of benzothiazole compounds from their natural sources requires a systematic approach involving extraction, fractionation, and purification. The specific protocol is highly dependent on the source organism and the chemical properties of the target compound.
General Workflow for Isolation from Marine Invertebrates
Marine sponges are a rich source of complex benzothiazole alkaloids like dercitin.[2] The general workflow for isolating these compounds is depicted below.
Experimental Protocols
While a detailed, step-by-step protocol for the isolation of dercitin is proprietary to the discovering research groups, a general procedure can be inferred from the literature on marine alkaloid isolation.[7]
-
Sample Preparation: The collected marine sponge (Dercitus sp.) is frozen immediately and then freeze-dried to remove water. The dried sponge material is then ground into a fine powder.
-
Extraction: The powdered sponge is exhaustively extracted with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (1:1 v/v) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. The bioactive fractions, often found in the EtOAc and n-BuOH partitions for alkaloids, are collected.
-
Chromatographic Separation: The bioactive fraction is subjected to multiple steps of column chromatography. This may include vacuum liquid chromatography (VLC) followed by gravity column chromatography on silica gel or reversed-phase C18 silica gel. A gradient of solvents, such as hexane/EtOAc or MeOH/H₂O, is used to elute the compounds.
-
Final Purification: The fractions containing the target compound (dercitin) are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.
SPE is a common technique for the pre-concentration and cleanup of benzothiazoles from environmental water samples prior to analysis.[8]
-
Cartridge Conditioning: A polymeric SPE cartridge (e.g., Oasis HLB) is conditioned sequentially with 5 mL of methanol and 5 mL of deionized water.
-
Sample Loading: The aqueous sample, adjusted to a specific pH if necessary, is passed through the conditioned cartridge at a controlled flow rate.
-
Washing: The cartridge is washed with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: The retained benzothiazoles are eluted from the cartridge with a small volume of a strong organic solvent, such as methanol or acetonitrile. The eluate is then concentrated and ready for analysis.
Characterization of Benzothiazole Compounds
The structural elucidation of isolated benzothiazole compounds relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of the molecule. Key chemical shifts for some naturally occurring benzothiazoles are provided in Table 2.
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected Benzothiazole Compounds
| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference(s) |
| Firefly Luciferin | ¹H | 3.55 (dd), 3.85 (dd), 5.35 (t), 7.25 (dd), 7.50 (d), 8.05 (d), 11.2 (s) | DMSO-d₆ | [5] |
| ¹³C | 34.5, 78.5, 110.2, 115.8, 122.5, 125.8, 138.5, 150.2, 159.8, 162.1, 170.5 | DMSO-d₆ | [5] | |
| Dercitin | ¹H | 2.85 (s, 6H), 3.20 (t, 2H), 4.05 (s, 3H), 4.55 (t, 2H), 7.4-8.5 (m, 5H), 9.3 (s, 1H) | CDCl₃ | |
| ¹³C | 45.5, 48.2, 58.1, 105.1, 115.5, 118.2, 120.5, 124.3, 128.7, 129.8, 130.1, 136.4, 142.1, 145.8, 148.9, 158.2, 164.5 | CDCl₃ | ||
| Benzothiazole | ¹H | 7.41 (t), 7.52 (t), 7.98 (d), 8.11 (d), 9.15 (s) | CDCl₃ | |
| ¹³C | 121.7, 123.0, 125.2, 126.4, 134.1, 153.5, 155.8 | CDCl₃ |
Note: NMR data can vary slightly based on the specific instrument and experimental conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the separation, detection, and quantification of benzothiazole compounds in complex mixtures.
The following provides a general protocol for the analysis of benzothiazole derivatives.[8]
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds based on their hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry System:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to detect a wider range of derivatives.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for each compound.
-
Table 3: Example MRM Transitions for Selected Benzothiazole Derivatives
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Benzothiazole | 136.0 | 109.0 | Positive |
| 2-Hydroxybenzothiazole | 152.0 | 108.0 | Negative |
| 2-Aminobenzothiazole | 151.0 | 108.0 | Positive |
| 2-Mercaptobenzothiazole | 168.0 | 135.0 | Negative |
Conclusion
Naturally occurring benzothiazole compounds, though not widespread, represent a valuable source of chemical diversity with significant potential for drug discovery and other biotechnological applications. This guide has provided a comprehensive overview of their natural sources, biosynthetic origins, and detailed methodologies for their isolation and characterization. The continued exploration of novel natural sources, coupled with advancements in analytical and spectroscopic techniques, will undoubtedly lead to the discovery of new and exciting benzothiazole-based bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hmdb.ca [hmdb.ca]
- 4. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Firefly luciferin - Wikipedia [en.wikipedia.org]
- 6. plos.figshare.com [plos.figshare.com]
- 7. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Benzothiazole-2-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole-2-acetonitrile is a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its unique structure, featuring an active methylene group adjacent to the benzothiazole ring, allows it to participate in a wide array of chemical transformations. This reactivity makes it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds, many of which exhibit significant pharmacological and biological activities.[1][2] The benzothiazole moiety itself is a prominent pharmacophore found in numerous FDA-approved drugs and clinical candidates, known for its broad spectrum of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5]
These application notes provide detailed protocols for synthesizing key heterocyclic scaffolds such as pyridines, pyrimidines, and their fused systems starting from this compound. The methodologies are designed to be reproducible and scalable, catering to the needs of researchers in drug discovery and development.
Application Note 1: Synthesis of (E)-2-(Benzothiazol-2-yl)-3-arylacrylonitriles via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction utilizing this compound. It involves the reaction of the active methylene group with various aldehydes to form α,β-unsaturated acrylonitrile derivatives.[6] These products are not only valuable as final compounds but also serve as crucial intermediates for the synthesis of more complex heterocyclic systems.[1][7] Microwave-assisted synthesis has been shown to significantly enhance reaction rates and yields for this transformation.[1][7]
General Reaction Scheme
This compound reacts with an aromatic aldehyde in the presence of a basic catalyst to yield the corresponding (E)-2-(benzothiazol-2-yl)-3-arylacrylonitrile.
Experimental Protocol: Microwave-Assisted Knoevenagel Condensation
This protocol details the synthesis of (E)-2-(benzothiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile.
-
Reactant Preparation : In a 10 mL microwave reaction vessel, combine this compound (1.0 mmol, 174 mg), 4-chlorobenzaldehyde (1.0 mmol, 140 mg), and absolute ethanol (5 mL).
-
Catalyst Addition : Add a catalytic amount of triethylamine (TEA) (3-4 drops) to the mixture.
-
Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 60°C for 5-10 minutes.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification : After completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by filtration.
-
Recrystallization : Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure (E)-2-(benzothiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile.
Data Presentation
The following table summarizes the results for the synthesis of various arylacrylonitrile derivatives using the microwave-assisted protocol.
| Entry | Aromatic Aldehyde | Product | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | (E)-2-(Benzothiazol-2-yl)-3-phenylacrylonitrile | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | (E)-2-(Benzothiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile | 7 | 95 |
| 3 | 4-Methoxybenzaldehyde | (E)-2-(Benzothiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile | 6 | 94 |
| 4 | 4-Nitrobenzaldehyde | (E)-2-(Benzothiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile | 8 | 90 |
Data adapted from related microwave-assisted synthesis literature.[7]
Visualization: Knoevenagel Condensation Workflow
Caption: Workflow for microwave-assisted Knoevenagel condensation.
Application Note 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[7] They can be efficiently synthesized from the Knoevenagel adducts of this compound by reacting them with 6-aminothiouracil.
General Reaction Scheme
The reaction involves a multi-step cascade beginning with a Michael addition of 6-aminothiouracil to the activated double bond of the arylacrylonitrile intermediate, followed by intramolecular cyclization and dehydration/dehydrogenation to yield the final fused heterocyclic system.
Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
This protocol details the synthesis of 7-amino-6-(benzothiazol-2-yl)-5-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one.
-
Reactant Preparation : In a round-bottom flask, dissolve the Knoevenagel product, (E)-2-(benzothiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile (1.0 mmol, 296.5 mg), and 6-aminothiouracil (1.0 mmol, 143 mg) in dimethylformamide (DMF, 15 mL).
-
Catalyst Addition : Add a few drops of a suitable base, such as triethylamine (TEA) or piperidine, to catalyze the reaction.
-
Reaction Condition : Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.[7]
-
Work-up : After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification : Collect the resulting precipitate by filtration, wash thoroughly with water, and then with cold ethanol. Recrystallize the crude product from an appropriate solvent like acetic acid or DMF/ethanol to obtain the pure compound.
Data Presentation
The following table summarizes data for the synthesis of various pyrido[2,3-d]pyrimidine derivatives.
| Entry | Aryl Group (Ar) | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 7-Amino-6-(benzothiazol-2-yl)-5-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | 10 | 85 |
| 2 | 4-Chlorophenyl | 7-Amino-6-(benzothiazol-2-yl)-5-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | 12 | 88 |
| 3 | 4-Methoxyphenyl | 7-Amino-6-(benzothiazol-2-yl)-5-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | 10 | 82 |
Data derived from methodologies described in the literature.[7]
Visualization: Synthesis Pathway of Pyrido[2,3-d]pyrimidines
Caption: Reaction pathway for Pyrido[2,3-d]pyrimidine synthesis.
Application Note 3: Synthesis of Pyridine-Bearing Benzothiazoles for Antiviral Applications
The combination of pyridine and benzothiazole moieties in a single molecule has been shown to produce compounds with enhanced biological activities, including potent antiviral properties against viruses like H5N1 and SARS-CoV-2.[8] A facile, solvent-free grinding method provides an efficient and green chemistry approach to these valuable compounds.
General Reaction Scheme
This synthesis involves a three-component reaction. First, this compound is converted to an enamine intermediate using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This intermediate is then reacted with an N-aryl-2-cyanoacetamide in the presence of a base to yield the final N-substituted 2-pyridyl benzothiazole.
Experimental Protocol: Solvent-Free Synthesis of 2-Pyridyl Benzothiazoles
-
Step 1: Enamine Formation : In a mortar, grind this compound (1.0 mmol, 174 mg) with DMF-DMA (1.2 mmol, 143 mg, ~0.16 mL) at room temperature for 10 minutes. The formation of the enamine derivative can be observed by a color change.[8]
-
Step 2: Cyclization : To the enamine intermediate in the mortar, add the appropriate N-aryl-2-cyanoacetamide (e.g., N-phenyl-2-cyanoacetamide, 1.0 mmol, 160 mg) and powdered potassium hydroxide (KOH) (1.0 mmol, 56 mg).
-
Grinding : Grind the mixture vigorously at room temperature for 20-30 minutes. Monitor the reaction by TLC.[8]
-
Work-up and Purification : After the reaction is complete, add water to the mixture and acidify with dilute HCl. Collect the solid precipitate by filtration, wash with water, and dry.
-
Recrystallization : Purify the crude product by recrystallization from ethanol to yield the pure N-substituted 2-pyridyl benzothiazole.
Data Presentation
The following table summarizes the synthesis of various pyridine-benzothiazole hybrids with potential antiviral activity.
| Entry | N-Aryl-2-cyanoacetamide | Product | Reaction Time (min) | Yield (%) |
| 1 | N-phenyl-2-cyanoacetamide | 2-(Benzothiazol-2-yl)-6-oxo-4-phenylamino-1,6-dihydropyridine-3,5-dicarbonitrile | 20 | 92 |
| 2 | N-(4-chlorophenyl)-2-cyanoacetamide | 2-(Benzothiazol-2-yl)-4-((4-chlorophenyl)amino)-6-oxo-1,6-dihydropyridine-3,5-dicarbonitrile | 25 | 90 |
| 3 | N-(4-methylphenyl)-2-cyanoacetamide | 2-(Benzothiazol-2-yl)-6-oxo-4-(p-tolylamino)-1,6-dihydropyridine-3,5-dicarbonitrile | 20 | 94 |
Data based on methodologies reported for antiviral pyridine-benzothiazole hybrids.[8]
Visualization: Drug Discovery Logical Workflow
Caption: Logical workflow for developing benzothiazole-based drugs.
References
- 1. Buy this compound (EVT-460770) | 56278-50-3 [evitachem.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation Reactions with Benzothiazole-2-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knoevenagel condensation reaction utilizing Benzothiazole-2-acetonitrile as a key building block for the synthesis of novel compounds with significant potential in drug discovery and development. The resulting (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles are a class of compounds that have demonstrated a range of biological activities, including anticancer and enzyme inhibitory effects.
Introduction
The Knoevenagel condensation is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. This compound is a particularly useful active methylene compound due to the electron-withdrawing nature of the benzothiazole ring and the nitrile group, which increases the acidity of the adjacent methylene protons.
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological properties.[1] The Knoevenagel adducts of this compound have attracted considerable interest as they serve as precursors to a variety of heterocyclic compounds and have shown promise as inhibitors of enzymes such as acetylcholinesterase and as potential anticancer agents.[2] The synthesis of these derivatives is often straightforward, high-yielding, and amenable to the generation of diverse chemical libraries for biological screening.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reaction conditions for the Knoevenagel condensation of this compound with a range of substituted benzaldehydes, highlighting the versatility of this transformation.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | Reflux | 5 | 92 | Custom Protocol |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | Reflux | 4 | 95 | Custom Protocol |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | Reflux | 2 | 98 | Custom Protocol |
| Benzaldehyde | Piperidine | Ethanol | Reflux | 6 | 88 | Custom Protocol |
| 4-(Dimethylamino)benzaldehyde | Piperidine/Acetic Acid | Toluene | 110 | 1 | 45 | [3][4] |
| 5-Hydroxymethylfurfural | Biogenic Ca/Ba Carbonates | Solvent-free | Room Temp | 2 | 71-87 | [1] |
| 4-Diphenylaminobenzaldehyde | - | Acetonitrile | - | - | - | [1] |
| Salicylaldehyde | Ammonium Acetate | Ethanol | Reflux | 3 | 95 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Piperidine-Catalyzed Knoevenagel Condensation
This protocol describes a general method for the synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles using piperidine as a catalyst in ethanol.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Piperidine
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve the this compound in absolute ethanol (approximately 10-15 mL per gram of starting material).
-
Add the substituted benzaldehyde (1.0 eq.) to the solution and stir for 5 minutes at room temperature.
-
Add a catalytic amount of piperidine (0.1-0.2 eq.) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration using a Buchner funnel and wash with a small amount of cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure until a solid begins to form, then cool in an ice bath to maximize precipitation.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to afford the pure (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitrile.[6][7]
Representative Spectroscopic Data for (E)-2-(benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile):
-
¹H NMR (CDCl₃, 300 MHz): δ 7.40-7.55 (m, 3H), 7.90-8.00 (m, 2H), 8.15 (s, 1H), 8.70 (d, J = 4.5 Hz, 1H), 8.95 (s, 1H). Note: Specific shifts will vary depending on the aryl substituent.[8]
Visualizations
Experimental Workflow
Caption: Workflow for the Knoevenagel Condensation.
Potential Signaling Pathway Inhibition: NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers.[9] Benzothiazole derivatives have been shown to inhibit this pathway, making it a key target for drug development.
Caption: Inhibition of the NF-κB Signaling Pathway.
Potential Signaling Pathway Inhibition: Carbonic Anhydrase IX in Hypoxic Tumors
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor survival and metastasis.[10][11] Inhibition of CAIX is a promising strategy for anticancer therapy.[12]
Caption: Inhibition of Carbonic Anhydrase IX Pathway.
References
- 1. Buy this compound (EVT-460770) | 56278-50-3 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bhu.ac.in [bhu.ac.in]
- 7. DSpace [cora.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase IX and Hypoxic Response: A Path to Tumors | Antibody News: Novus Biologicals [novusbio.com]
- 11. Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzothiazole-2-acetonitrile as a precursor for medicinal chemistry applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Benzothiazole-2-acetonitrile has emerged as a critical starting material in the synthesis of a diverse array of biologically active heterocyclic compounds. Its unique chemical structure, featuring a benzothiazole ring substituted with an acetonitrile group at the 2-position, allows for versatile chemical modifications, making it a valuable precursor in the development of novel therapeutic agents.[1] Derivatives of this compound have demonstrated significant potential in various medicinal applications, including the development of anticancer, antimicrobial, and anti-inflammatory drugs.[2][3]
Applications in Medicinal Chemistry
The benzothiazole moiety is a prominent scaffold in numerous pharmacologically active molecules, exhibiting a wide range of biological activities.[2][3] When functionalized, particularly through reactions involving the active methylene group of the acetonitrile substituent, it gives rise to compounds with potent therapeutic properties.
Anticancer Activity: Derivatives of this compound have shown promising anticancer activity against various human cancer cell lines. These compounds often exert their effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK pathways.[2][4][5]
Antimicrobial Activity: The benzothiazole nucleus is a core component of many antimicrobial agents. By serving as a precursor, this compound facilitates the synthesis of novel compounds with antibacterial and antifungal properties.[6]
Anti-inflammatory Activity: Certain derivatives have been investigated for their anti-inflammatory potential, suggesting a role for this scaffold in the development of treatments for inflammatory disorders.[7]
Key Synthetic Applications and Protocols
This compound is a versatile building block for various chemical transformations, most notably the Knoevenagel condensation and the synthesis of triazole derivatives.
Synthesis of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles via Knoevenagel Condensation
The Knoevenagel condensation of this compound with various aromatic aldehydes is a widely used method to synthesize a series of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles. These compounds have demonstrated a range of biological activities, including anticancer and antimicrobial effects.[3][6] Microwave-assisted synthesis offers a rapid and efficient method for this transformation.[3][8]
Experimental Protocol: Microwave-Assisted Knoevenagel Condensation [3][8]
-
Reactant Mixture: In a suitable microwave reactor vessel, combine this compound (1 mmol) and the desired aromatic aldehyde (1 mmol).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a maximum power of 150 W for 10-20 minutes. The temperature should be controlled at 473 K with a pressure of 250 psi.
-
Isolation and Purification: After the reaction is complete, allow the mixture to cool. The solid product can be isolated by crystallization from ethanol.
-
Characterization: Confirm the structure and purity of the synthesized compounds using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
Experimental Workflow for Knoevenagel Condensation
Caption: General workflow for synthesizing arylacrylonitriles.
Table 1: Synthesis of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles
| Compound | Aromatic Aldehyde | Reaction Time (min) | Yield (%) |
| 3a | Benzaldehyde | 15 | 70 |
| 3b | 4-Methylbenzaldehyde | 10 | 72 |
| 3c | 4-Methoxybenzaldehyde | 10 | 75 |
| 3d | 4-Chlorobenzaldehyde | 20 | 65 |
| 3e | 4-Nitrobenzaldehyde | 20 | 50 |
Data adapted from microwave-assisted synthesis protocols.[3]
Synthesis of 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
The reaction of this compound with aryl azides provides a pathway to synthesize triazole derivatives, which are another class of compounds with significant medicinal potential, including antiproliferative properties.[1][9]
Experimental Protocol: Synthesis of a Benzothiazole-Triazole Derivative [9]
-
Reactant Solution: Dissolve 2-nitrophenyl azide (1.64 g, 10.0 mmol) and 2-(benzo[d]thiazol-2-yl)acetonitrile (1.74 g, 10.0 mmol) in DMF (20 mL).
-
Base Addition: Add triethylamine (Et₃N) (1.4 mL, 10.0 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Precipitation and Isolation: Dilute the solution with water (20 mL). A precipitate will form. Filter the precipitate, wash it with water (10 mL), and dry it in a vacuum desiccator over P₄O₁₀.
Experimental Workflow for Triazole Synthesis
Caption: General workflow for synthesizing triazole derivatives.
Table 2: Optimization of Reaction Conditions for Triazole Synthesis [10]
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | MeONa | MeOH | 2 | 41 |
| 2 | Et₃N | DMF | 12 | 78 |
| 3 | DBU | DMF | 2 | 5 |
| 4 | K₂CO₃ | DMSO | 7 | 67 |
| 5 | Cs₂CO₃ | DMSO | 2 | 53 |
Biological Activity and Signaling Pathways
The anticancer activity of benzothiazole derivatives often stems from their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival.
Table 3: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives (IC₅₀ values in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (E)-2-(benzo[d]thiazol-2-yl)-3-(pyridin-4-yl)acrylonitrile derivative | HepG-2 | 2.53 ± 2.5 | [11] |
| MCF-7 | 0.71 ± 0.4 | [11] | |
| 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile derivative 7a | NCI-H460 | - | [12] |
| HepG2 | - | [12] | |
| HCT-116 | - | [12] | |
| 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile derivative 7d | NCI-H460 | - | [12] |
| HepG2 | - | [12] | |
| HCT-116 | - | [12] | |
| 1-amino-2-(aryl)pyrrolo[2,1-b][1][8]benzothiazole-3-carbonitrile 9a | NCI-H460 | - | [12] |
| HepG2 | - | [12] | |
| HCT-116 | - | [12] | |
| 1-amino-2-(aryl)pyrrolo[2,1-b][1][8]benzothiazole-3-carbonitrile 9d | NCI-H460 | - | [12] |
| HepG2 | - | [12] | |
| HCT-116 | - | [12] | |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431 | - | [7] |
| A549 | - | [7] | |
| H1299 | - | [7] | |
| Compound 4i | HOP-92 | - | [7] |
Note: Specific IC₅₀ values for some compounds were not explicitly provided in the search results, but they were reported to have significant activity.
Signaling Pathway Modulation
Benzothiazole derivatives have been shown to inhibit key protein kinases in oncogenic signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
Caption: Benzothiazole derivatives can inhibit the PI3K/Akt pathway.
JAK/STAT and ERK/MAPK Signaling Pathways
Caption: Benzothiazole derivatives can inhibit JAK/STAT and ERK/MAPK pathways.
Conclusion
This compound is a highly valuable and versatile precursor in medicinal chemistry. Its utility in the synthesis of diverse heterocyclic compounds with significant biological activities, particularly in the realm of anticancer drug discovery, is well-established. The straightforward and efficient synthetic protocols, coupled with the potent biological effects of the resulting derivatives, underscore the importance of this compound in the ongoing search for novel and effective therapeutic agents. Further exploration of the chemical space accessible from this compound is likely to yield new drug candidates with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
Application Notes and Protocols for Microwave-Assasisted Synthesis of Benzothiazole-2-acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] These activities include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][3][4] The benzothiazole-2-acetonitrile scaffold, in particular, serves as a versatile intermediate for the synthesis of a wide array of novel bioactive molecules.[5][6] Traditional methods for the synthesis of these compounds often involve long reaction times, harsh conditions, and the use of hazardous solvents.[7]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative to conventional heating methods.[8][9][10] This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times, increased product yields, and often, cleaner reaction profiles.[7] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction, which allow for rapid and uniform heating of polar molecules and ionic species within the reaction medium.[9][10] This application note provides a detailed protocol for the microwave-assisted synthesis of this compound derivatives, along with relevant data and visualizations to aid researchers in their drug discovery and development efforts.
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation in the synthesis of benzothiazole derivatives offers several key advantages over conventional heating methods:
-
Accelerated Reaction Rates: Microwave heating can dramatically reduce reaction times from hours to minutes.[11][12]
-
Higher Yields: Often, higher product yields are achieved due to improved reaction kinetics and reduced side product formation.[11]
-
Energy Efficiency: Microwaves heat the reactants and solvent directly, leading to lower energy consumption compared to heating a large oil bath.[7][10]
-
Greener Chemistry: The use of smaller amounts of solvents, or even solvent-free conditions, aligns with the principles of green chemistry by minimizing waste and the use of hazardous substances.[7][13]
-
Improved Purity: The rapid and uniform heating can lead to cleaner reactions with fewer byproducts, simplifying purification.
Experimental Protocols
This section provides a generalized protocol for the microwave-assisted synthesis of this compound derivatives, specifically focusing on the Knoevenagel condensation of 2-(benzo[d]thiazol-2-yl)acetonitrile with various aromatic aldehydes.
Materials and Equipment:
-
2-(benzo[d]thiazol-2-yl)acetonitrile
-
Substituted aromatic aldehydes
-
Basic catalyst (e.g., piperidine, pyrrolidine, or a solid-supported base)
-
Solvent (e.g., ethanol, glycerol, or solvent-free)
-
Microwave reactor (CEM, Anton Paar, etc.)
-
Glass reaction vessel with a magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and purification equipment (e.g., filtration apparatus, rotary evaporator, column chromatography setup)
General Procedure for the Synthesis of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles:
-
Reactant Preparation: In a suitable microwave reaction vessel, combine 2-(benzo[d]thiazol-2-yl)acetonitrile (1 mmol) and the desired substituted aromatic aldehyde (1 mmol).
-
Catalyst and Solvent Addition: Add a catalytic amount of a base (e.g., a few drops of piperidine). For solvent-based reactions, add the chosen solvent (e.g., 5 mL of ethanol or glycerol). For solvent-free reactions, proceed without adding a solvent.[5]
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a specified power and temperature for a predetermined time (refer to Table 1 for examples). The reaction progress can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, allow the vessel to cool to room temperature.
-
For solvent-free reactions: Add a suitable solvent like ethanol to the solidified product and heat to dissolve.
-
For solvent-based reactions: If a precipitate has formed upon cooling, collect it by filtration. If no precipitate forms, the solvent may need to be partially or fully removed under reduced pressure.
-
-
Recrystallization: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) to yield the pure (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitrile derivative.
-
Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of various (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitrile derivatives.
| Entry | Aldehyde Substituent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | 4-Hydroxy | 150 | 10 | 92 | [5] |
| 2 | 4-Methoxy | 150 | 15 | 88 | [5] |
| 3 | 4-Chloro | 150 | 12 | 95 | [5] |
| 4 | 4-Nitro | 150 | 10 | 98 | [5] |
| 5 | 4-(Dimethylamino) | 150 | 20 | 85 | [5] |
| 6 | 2,4-Dichloro | 150 | 15 | 93 | [5] |
| 7 | 3,4,5-Trimethoxy | 150 | 18 | 87 | [5] |
| 8 | 2-Hydroxy | 150 | 10 | 90 | [5] |
| 9 | 4-(Trifluoromethyl) | 150 | 12 | 91 | [5] |
| 10 | Unsubstituted | 150 | 15 | 89 | [5] |
Table 1: Reaction conditions and yields for the microwave-assisted synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitrile derivatives under solvent-free conditions.[5]
Visualizations
Microwave-Assisted Synthesis Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound derivatives.
Mechanism of Microwave Heating
Caption: Conceptual diagram of the mechanism of microwave heating in chemical synthesis.
Biological Significance of Benzothiazole Derivatives
Benzothiazole derivatives are of significant interest to drug development professionals due to their wide range of pharmacological activities.[1][2] The synthesized this compound derivatives can serve as precursors for novel compounds with potential therapeutic applications, including:
-
Antimicrobial Agents: Many benzothiazole derivatives have shown potent activity against various strains of bacteria and fungi.[1][3][11]
-
Anticancer Agents: Certain derivatives have demonstrated significant cytotoxicity against various human cancer cell lines.[4]
-
Anti-inflammatory and Analgesic Activity: The benzothiazole nucleus is a key pharmacophore in several compounds with anti-inflammatory and pain-relieving properties.[1]
-
Anticonvulsant and Antidiabetic Agents: Research has also explored the potential of benzothiazole derivatives in treating neurological disorders and diabetes.[1]
The development of efficient synthetic methodologies, such as the microwave-assisted protocol described herein, is crucial for accelerating the discovery and optimization of new benzothiazole-based drug candidates.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. jchr.org [jchr.org]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. ijnrd.org [ijnrd.org]
- 8. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. scielo.br [scielo.br]
- 12. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 13. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis Protocols Involving Benzothiazole-2-acetonitrile: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the one-pot synthesis of various heterocyclic compounds derived from benzothiazole-2-acetonitrile. This valuable building block serves as a linchpin in multicomponent reactions, enabling the efficient construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. The following sections detail the synthesis of the this compound precursor itself, followed by its application in the one-pot synthesis of pyrano[2,3-d]pyrimidines and pyranopyrazoles.
One-Pot Synthesis of 2-Substituted Benzothiazoles
The benzothiazole core is a prevalent scaffold in numerous biologically active compounds. Its synthesis can be efficiently achieved through a one-pot condensation of 2-aminothiophenol with various carbonyl compounds or their equivalents. While a direct one-pot synthesis of this compound from 2-aminothiophenol and a C2-cyano synthon is less commonly reported, the following protocol for the synthesis of 2-arylbenzothiazoles illustrates the general and robust nature of this transformation. This can be adapted for the synthesis of other 2-substituted benzothiazoles.
A variety of catalysts can be employed for this reaction, often under mild conditions, to afford high yields of the desired products.[1][2]
Experimental Protocol: General One-Pot Synthesis of 2-Arylbenzothiazoles
This protocol is a general representation of the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde.
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
TLC plates (silica gel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL).
-
Add the catalyst in the specified amount (e.g., H2O2/HCl in a 6:3 ratio relative to reactants).[2]
-
Stir the reaction mixture at room temperature or the specified temperature for the required time (typically 45-60 minutes).[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-arylbenzothiazole.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Quantitative Data for Synthesis of 2-Arylbenzothiazoles
| Entry | Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | H2O2/HCl | Ethanol | 45-60 min | 85-94 | [2] |
| 2 | 4-Methoxybenzaldehyde | SnP2O7 | Not specified | 8-35 min | 87-95 | [1] |
| 3 | 4-Chlorobenzaldehyde | ZnO nanoparticles | Solvent-free | 30 min | 79-91 | [2] |
| 4 | 4-Nitrobenzaldehyde | H2O2/HCl | Ethanol | 45-60 min | 85-94 | [2] |
Workflow for One-Pot Synthesis of 2-Arylbenzothiazoles
Caption: General workflow for the one-pot synthesis of 2-arylbenzothiazoles.
One-Pot Synthesis of Pyrano[2,3-d]pyrimidines
This compound is a potent active methylene compound that can participate in multicomponent reactions to generate diverse heterocyclic scaffolds. One such application is in the synthesis of pyrano[2,3-d]pyrimidine derivatives. This reaction typically proceeds via a tandem Knoevenagel-Michael-cyclocondensation pathway.
Experimental Protocol: Three-Component Synthesis of 7-amino-5-aryl-2-thioxo-2,3-dihydro-5H-pyrano[2,3-d]pyrimidin-4(1H)-one derivatives
This protocol describes a one-pot, three-component reaction between an aromatic aldehyde, this compound, and thiobarbituric acid.[3]
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
This compound
-
Thiobarbituric acid
-
Catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO)[3]
-
Ethanol/Water (1:1)
-
TLC plates (silica gel)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (1.2 mmol), thiobarbituric acid (1 mmol), and DABCO (10 mol%) in a mixture of ethanol and water (1:1, 20 mL).[3]
-
Stir the reaction mixture at room temperature for approximately 2 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product that precipitates is collected by filtration.
-
The crude product is purified by washing with aqueous ethanol.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Quantitative Data for the Synthesis of Pyrano[2,3-d]pyrimidine Derivatives using Malononitrile (as an analogue for this compound)
| Entry | Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | DABCO | EtOH/H2O | 2 h | 92 | [3] |
| 2 | 4-Bromobenzaldehyde | DABCO | EtOH/H2O | 2 h | 94 | [3] |
| 3 | 4-Nitrobenzaldehyde | DABCO | EtOH/H2O | 2 h | 95 | [3] |
| 4 | Benzaldehyde | DBA | aq. EtOH | 1.5 h | 94 | [4] |
Plausible Reaction Pathway for Pyrano[2,3-d]pyrimidine Synthesis
Caption: Reaction pathway for pyrano[2,3-d]pyrimidine synthesis.
One-Pot Synthesis of Dihydropyrano[2,3-c]pyrazoles
In a similar fashion to the synthesis of pyrano[2,3-d]pyrimidines, this compound can be employed in a four-component reaction to construct dihydropyrano[2,3-c]pyrazole derivatives. This reaction is a powerful tool for generating molecular diversity from simple starting materials.
Experimental Protocol: Four-Component Synthesis of 6-Amino-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles
The following is a general protocol based on analogous reactions with malononitrile.[5][6]
Materials:
-
Aromatic aldehyde
-
This compound
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Catalyst (e.g., ZnO nanoparticles)[5]
-
Water or Ethanol
-
TLC plates (silica gel)
Procedure:
-
To a mixture of the aromatic aldehyde (1 mmol), this compound (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol) in water (5 mL), add the ZnO nanoparticle catalyst (25 mg).[5]
-
Stir the reaction mixture at room temperature for 10-20 minutes.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and recrystallize from hot ethanol to yield the pure product.
-
Characterize the synthesized compound using appropriate spectroscopic methods.
Quantitative Data for the Synthesis of Dihydropyrano[2,3-c]pyrazoles using Malononitrile (as an analogue for this compound)
| Entry | Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | ZnO nanoparticles | Water | 10-20 min | 95 | [5] |
| 2 | 4-Chlorobenzaldehyde | ZnO nanoparticles | Water | 10-20 min | 96 | [5] |
| 3 | 4-Methoxybenzaldehyde | ZnO nanoparticles | Water | 10-20 min | 94 | [5] |
| 4 | 4-Nitrobenzaldehyde | ZnO nanoparticles | Water | 10-20 min | 92 | [5] |
Logical Flow for Dihydropyrano[2,3-c]pyrazole Synthesis
Caption: Logical flow diagram for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles.
References
Application of Benzothiazole-2-acetonitrile in Dye Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, benzothiazole-2-acetonitrile serves as a versatile and valuable building block in the synthesis of a diverse range of dyes. Its unique chemical structure, featuring a reactive methylene group activated by both the benzothiazole ring and the nitrile group, allows for its participation in various condensation and coupling reactions, leading to the formation of azo, methine, and other classes of dyes with tunable photophysical properties.
This document provides detailed application notes and experimental protocols for the synthesis of dyes utilizing this compound. It is intended to be a comprehensive resource, offering insights into the synthesis of disperse azo dyes for textiles and fluorescent styryl dyes with potential applications in bio-imaging and materials science.
Synthesis of Disperse Azo Dyes
This compound is a key intermediate in the production of heterocyclic disperse azo dyes. These dyes are particularly valued for their bright, strong shades and good fastness properties on synthetic fabrics like polyester and nylon. The synthesis involves a two-step process: the formation of the this compound precursor, followed by an azo coupling reaction with a diazonium salt.
Synthesis of the Precursor: this compound
The precursor is synthesized through the condensation of 2-aminothiophenol with malononitrile.[1]
Synthesis of this compound.
Azo Coupling Reaction
The synthesized this compound then acts as a coupling component, reacting with various aryl diazonium salts to produce a range of disperse azo dyes.[1][2]
Azo coupling reaction for disperse dye synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
-
In a suitable reaction vessel, dissolve 2-aminothiophenol (0.01 mole) in 10 mL of absolute ethanol.
-
Add malononitrile (0.01 mole) and glacial acetic acid (0.01 mole) to the solution.
-
Stir the reaction mixture at room temperature.
-
Allow the mixture to stand until yellow crystals of 2-cyanomethyl benzothiazole form.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.
Protocol 2: Synthesis of 1-Cyano-1-(p-nitrophenylazo)-2-methylbenzothiazole [1]
-
Diazotization of p-nitroaniline:
-
Dissolve p-nitroaniline (0.01 mole) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.01 mole) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Azo Coupling:
-
Dissolve the previously synthesized this compound (0.01 mole) in ethanol.
-
Add sodium acetate to the solution to act as a buffer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the this compound solution with constant stirring.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
The colored precipitate of the azo dye will form.
-
Collect the dye by filtration, wash thoroughly with water, and dry.
-
Quantitative Data of Synthesized Disperse Azo Dyes
The following table summarizes the spectral and fastness properties of a series of disperse azo dyes synthesized from this compound.
| Dye Substituent (on arylazo group) | λmax (nm) in Ethanol | Light Fastness (Polyester) | Wash Fastness (Polyester) | Sublimation Fastness (Polyester) |
| H | 450 | 4 | 4-5 | 4 |
| p-CH₃ | 455 | 4-5 | 5 | 4-5 |
| p-OCH₃ | 465 | 4 | 4-5 | 4 |
| p-Cl | 452 | 5 | 5 | 5 |
| p-NO₂ | 490 | 5-6 | 5 | 5 |
| p-N(CH₃)₂ | 475 | 3-4 | 4 | 3-4 |
Fastness properties are rated on a scale of 1 to 5 (or 8 for light fastness), where a higher number indicates better fastness.[1][2]
Synthesis of Methine Dyes (Styryl Dyes)
This compound is also a valuable precursor for the synthesis of styryl dyes, a class of methine dyes known for their fluorescence properties. These dyes are synthesized via the Knoevenagel condensation reaction between this compound and an aromatic aldehyde.
Knoevenagel Condensation Reaction
The active methylene group in this compound readily undergoes condensation with aromatic aldehydes in the presence of a basic catalyst to yield the corresponding styryl dye.
Knoevenagel condensation for styryl dye synthesis.
Experimental Protocol
Protocol 3: Synthesis of a Styryl Dye from this compound and p-Dimethylaminobenzaldehyde
-
In a round-bottom flask, dissolve this compound (1 mmol) and p-dimethylaminobenzaldehyde (1 mmol) in 15 mL of ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure styryl dye.
Quantitative Data of a Representative Styryl Dye
| Dye Structure | λmax absorption (nm) in Ethanol | λmax emission (nm) in Ethanol | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |
| Product of Protocol 3 | ~450-480 | ~520-550 | ~30,000 - 50,000 |
Note: The exact photophysical properties will depend on the specific aromatic aldehyde used and the solvent.
Workflow for Dye Synthesis and Characterization
The general workflow for synthesizing and characterizing dyes from this compound is outlined below.
General workflow for dye synthesis and characterization.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a wide array of dyes. The straightforward protocols for producing azo and methine dyes, coupled with the ability to fine-tune their color and properties through the selection of appropriate reaction partners, make it an attractive scaffold for researchers in dye chemistry, materials science, and medicinal chemistry. The data presented in this document provides a solid foundation for further exploration and development of novel dyes based on this important heterocyclic core.
References
Application Notes and Protocols for Benzothiazole-2-acetonitrile in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzothiazole-2-acetonitrile and its derivatives in the design and synthesis of fluorescent probes. This document details the application of these probes for the detection of various analytes, including reactive oxygen species, metal ions, and small molecules, as well as for monitoring physiological parameters like pH and viscosity. Included are detailed experimental protocols and quantitative data to facilitate the adoption and application of these powerful analytical tools in research and development.
Introduction to Benzothiazole-Based Fluorescent Probes
Benzothiazole derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in the development of fluorescent probes. Their rigid structure and extended π-conjugation system provide a robust scaffold for the design of fluorophores with desirable photophysical properties. Probes derived from benzothiazole operate through various mechanisms, including Excited-State Intramolecular Proton Transfer (ESIPT), Aggregation-Induced Emission (AIE), Intramolecular Charge Transfer (ICT), and Photoinduced Electron Transfer (PET).[1] These mechanisms allow for the development of "turn-on," "turn-off," and ratiometric fluorescent responses to specific analytes, offering high sensitivity and selectivity. The ease of synthesis and modification of the benzothiazole core allows for the fine-tuning of probes for specific applications, including live-cell imaging and environmental monitoring.[1]
Data Presentation: Quantitative Properties of Benzothiazole-Based Probes
The following tables summarize the key photophysical and sensing properties of various benzothiazole-based fluorescent probes for different analytes and applications.
Table 1: Probes for Reactive Oxygen Species (H₂O₂) Detection
| Probe Name | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit (μM) | Quantum Yield (Φ) | Reference |
| BT-BO | ~324 | ~604 | 280 | 0.93 | - | [2] |
| TZ-BO | ~380 | ~542 | 162 | 1.0 | - | [3][4] |
| BBS | - | - | - | 0.132 | - | [5] |
| LTA | - | - | 95 | 4.525 | - | [5] |
Table 2: Probes for Metal Ion Detection
| Probe Name | Target Ion | Excitation (nm) | Emission (nm) | Detection Limit | Binding Stoichiometry (Probe:Ion) | Reference |
| L1 | Zn²⁺ | - | 475 | 7 nM | - | [6] |
| Compound 1 | Zn²⁺, Cu²⁺, Ni²⁺ | 375 | 575 (for Zn²⁺) | 0.25 ppm (Zn²⁺), 0.34 ppm (Cu²⁺), 0.30 ppm (Ni²⁺) | 2:1 | [6] |
| BHM | Al³⁺ | - | Blue-shifted | - | 1:1 | [7] |
| L2 | Cd²⁺ | - | 496 to 549 | 2.25 nM | 1:1 | [8] |
| L1 | Cu²⁺ | - | - | 1.06 x 10⁻⁷ M | 1:2 | [8] |
| DEPT | Cu²⁺ | - | Fluorescence quenching | - | - | [9] |
Table 3: Probes for Hydrazine (N₂H₄) Detection
| Probe Name | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit | Quantum Yield (Φ) | Reference |
| Probe 1 | 405 | - | - | 6.7 nM | - | [1] |
| BTC | - | Sky-blue | 140 nm | 1.7 nM | 0.67 | [10][11] |
| Unnamed | - | - | - | 0.022 µM | - | [1] |
Table 4: Probes for pH and Viscosity Sensing
| Probe Name | Application | Key Feature | pKa / Viscosity Range | Emission Characteristics | Reference |
| NBO | pH & Viscosity | Ratiometric | pH 5.75-7.00 (pKa = 6.5) | - | [12] |
| HBT-pH 1 | pH | OFF-ON response | pKa = 6.57 | - | [13] |
| HBT-pH 2 | pH | Ratiometric | pKa = 4.90 | Large Stokes Shift | [13] |
| HBT-pH 3 | pH | Ratiometric | pKa = 3.95 | Large Stokes Shift | [13] |
| Probe 1 | Acidic pH | PET mechanism | pH 3.44-6.46 (pKa = 4.23) | Fluorescence enhancement | [14] |
| BTP | Viscosity | Molecular Rotor | - | Red-emission | [15] |
Experimental Protocols
Protocol 1: Synthesis of a Benzothiazole-Based Fluorescent Probe for H₂O₂ (BT-BO)
This protocol describes the two-step synthesis of the "turn-on" fluorescent probe BT-BO for the detection of hydrogen peroxide.[1]
Step 1: Synthesis of 2-(2'-Hydroxyphenyl)benzothiazole (HBT)
-
To a 50 mL round-bottom flask, add 2-hydroxybenzaldehyde (244.2 mg, 2 mmol), anhydrous ethanol (10 mL), and 2-aminobenzenethiol (275.4 mg, 2.2 mmol).
-
Add two drops of formic acid as a catalyst.
-
Heat the mixture to 90°C and reflux for 2.5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product to obtain HBT.
Step 2: Synthesis of Probe BT-BO
-
In a flask, dissolve HBT (229 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Add 4-(Bromomethyl)benzene boronic acid pinacol ester (356.4 mg, 1.2 mmol) and K₂CO₃ (165.6 mg, 1.2 mmol) to the solution.
-
Heat the mixture to 90°C and reflux for 4 hours.
-
After cooling to room temperature, purify the crude product to yield the final probe, BT-BO.
Protocol 2: General Procedure for Live Cell Imaging using Benzothiazole-Based Probes
This protocol provides a general workflow for imaging various analytes in living cells using benzothiazole-based fluorescent probes.[3][16]
1. Probe Stock Solution Preparation: a. Dissolve the benzothiazole-based probe in DMSO to create a stock solution (typically 1-10 mM). b. Store the stock solution at -20°C, protected from light.
2. Cell Culture and Seeding: a. Culture the desired mammalian cell line in the appropriate medium in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells onto confocal dishes or multi-well plates to achieve 60-70% confluency on the day of the experiment.
3. Probe Loading: a. Prepare a working solution of the probe by diluting the stock solution in serum-free medium or phosphate-buffered saline (PBS) to a final concentration of 5-10 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C.
4. Analyte Detection (Exogenous): a. After probe loading, wash the cells twice with warm PBS. b. Add fresh culture medium containing the desired concentration of the analyte (e.g., 10-100 µM H₂O₂) to the cells. c. Incubate for a specific time (e.g., 30 minutes) at 37°C.
5. Analyte Detection (Endogenous): a. After probe loading, wash the cells twice with warm PBS. b. Add fresh culture medium containing a stimulus to induce the production of the endogenous analyte. c. Incubate for the required time to allow for analyte generation.
6. Confocal Microscopy: a. Mount the sample on the confocal microscope stage. b. Excite the probe at its specific excitation wavelength and collect the emission over the appropriate wavelength range. c. Capture fluorescent images and quantify the intensity using appropriate software (e.g., ImageJ).
Protocol 3: In Vitro Viscosity Measurement
This protocol describes the use of a benzothiazole-based molecular rotor to measure viscosity in vitro.
1. Preparation of Solvents with Varying Viscosity: a. Prepare a series of glycerol-water mixtures with varying weight percentages of glycerol (e.g., 0%, 20%, 40%, 60%, 80%, 95%) to create a range of viscosities.[17][18][19] The viscosity of these mixtures is well-documented and can be found in the literature.
2. Fluorescence Measurements: a. Prepare solutions of the benzothiazole-based viscosity probe at a fixed concentration in each of the glycerol-water mixtures. b. Using a fluorometer, record the fluorescence emission spectrum of the probe in each solution, using the appropriate excitation wavelength. c. Plot the logarithm of the fluorescence intensity versus the logarithm of the viscosity to generate a calibration curve.[20]
Protocol 4: In Vitro pH Measurement
This protocol outlines the procedure for characterizing a benzothiazole-based pH probe.
1. Preparation of Buffer Solutions: a. Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 12). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.[21][22][23][24]
2. Fluorescence Titration: a. Prepare a solution of the benzothiazole-based pH probe in each buffer solution at a constant concentration. b. Record the fluorescence emission spectrum of the probe in each pH buffer using a fluorometer. c. Plot the fluorescence intensity (or the ratio of intensities at two wavelengths for ratiometric probes) against the pH to determine the pKa of the probe.[12][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of benzothiazole-based fluorescent probes.
Caption: Simplified H₂O₂ signaling pathway and probe interaction.
Caption: Workflow for the synthesis of a benzothiazole-based H₂O₂ probe.
Caption: Experimental workflow for live-cell imaging.
Caption: Workflow for in vitro viscosity measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Attractive benzothiazole-based fluorescence probe for the highly efficient detection of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. A benzothiazole-based dual reaction site fluorescent probe for the selective detection of hydrazine in water and live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A benzothiazole-salt-based fluorescent probe for precise monitoring the changes of pH and viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. lsinstruments.ch [lsinstruments.ch]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 22. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. srmist.edu.in [srmist.edu.in]
- 24. mt.com [mt.com]
Application Notes and Protocols for the Analytical Detection of Benzothiazole-2-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Benzothiazole-2-acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols are designed to serve as a robust starting point for method development and validation in a drug development setting.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug substance and for monitoring reaction progress. It is a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is used.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Reversed-phase C18 column (e.g., ZORBAX SB-C18, 250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of methanol and water (55:45, v/v) can be used as a starting point.[1] For better peak shape and resolution, an acidic modifier like 0.1% orthophosphoric acid can be added to both solvents.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 272 nm (based on methods for structurally similar aminothiazoles, wavelength optimization is recommended)[2]
1.2. Reagent and Sample Preparation:
-
Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade orthophosphoric acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (for bulk drug): Accurately weigh about 25 mg of the this compound sample, dissolve it in a 25 mL volumetric flask with acetonitrile, and then dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filtration: All solutions must be filtered through a 0.45 µm nylon syringe filter before injection.
1.3. Method Validation Parameters (Hypothetical Data for Method Development):
The following table summarizes the expected performance characteristics of a validated method. These values should be experimentally determined during method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
1.4. Forced Degradation Studies:
To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound.[3][4] The goal is to achieve 5-20% degradation of the active ingredient.
-
Acid Hydrolysis: Reflux with 0.1 N HCl at 60°C for 30 minutes.[3]
-
Base Hydrolysis: Reflux with 0.1 N NaOH at 60°C for 30 minutes.[3]
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.
The stressed samples are then diluted and analyzed by the HPLC method to demonstrate that the degradation products are well-separated from the main peak of this compound.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as biological fluids (e.g., plasma, urine) or for trace-level impurity analysis.
Experimental Protocol
2.1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 2000 or equivalent).[5]
-
Column: ACE 3 C8 (50 x 2.1 mm) or a similar C8 or C18 column.[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient Elution: A gradient elution is recommended for optimal separation, starting with a low percentage of mobile phase B and gradually increasing. A typical gradient could be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-10 min (5% B).
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
2.2. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Temperature: 120°C.[5]
-
Ion Spray Voltage: +4200V.[5]
-
Multiple Reaction Monitoring (MRM): The precursor ion for this compound (m/z 175.0) would be fragmented, and specific product ions would be monitored for quantification and confirmation. Based on the structure, potential transitions could be explored (e.g., fragmentation of the acetonitrile side chain). For the closely related benzothiazole, transitions of 136 > 109 (quantifier) and 136 > 65 (confirmatory) are used.[5]
2.3. Sample Preparation (for Plasma Samples):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
2.4. Method Validation Parameters (Hypothetical Data for Method Development):
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | To be evaluated |
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for this type of analyte due to its polarity, a GC-MS method can be developed, particularly for identifying volatile impurities.
Experimental Protocol
3.1. Instrumentation and Conditions:
-
GC-MS System: Agilent 7890 GC with 5975C MS detector or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injection: 1 µL in splitless mode.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 120°C (hold for 3 min), ramp to 260°C at 6°C/min (hold for 1 min), then ramp to 320°C at 8°C/min (hold for 5 min).
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-500.
3.2. Sample Preparation:
-
Sample Dilution: Dissolve the sample in a suitable organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.
-
Derivatization: For certain related benzothiazoles, derivatization may be necessary to improve volatility and chromatographic performance. However, for this compound, direct injection may be feasible.
Logical Relationship for Method Selection
Caption: Logical guide for selecting an analytical method.
References
Green Chemistry Approaches to Benzothiazole-2-acetonitrile Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of benzothiazole-2-acetonitrile, a key intermediate in pharmaceutical research, utilizing green chemistry principles. These methods focus on minimizing environmental impact and improving reaction efficiency through the use of alternative energy sources, solvent-free conditions, and efficient catalytic systems.
Introduction
This compound is a valuable building block in the synthesis of various biologically active compounds. Traditional synthetic routes often rely on harsh reaction conditions, toxic solvents, and produce significant waste. The adoption of green chemistry principles in the synthesis of this important scaffold is crucial for sustainable drug development. This document outlines protocols for microwave-assisted and ultrasound-assisted synthesis, which offer advantages such as reduced reaction times, lower energy consumption, and often eliminate the need for hazardous solvents.[1][2]
Comparative Data of Green Synthesis Methods
The following table summarizes the quantitative data for different green chemistry approaches to the synthesis of this compound and related 2-substituted benzothiazoles. This allows for a direct comparison of their efficiency and environmental friendliness.
| Method | Starting Materials | Catalyst/Support | Solvent | Time | Temperature | Yield (%) | Reference |
| Microwave-Assisted | o-Aminothiophenol, Bromoacetonitrile | Montmorillonite K10 clay | Solvent-free | 10 min | - | 94% | [3] |
| Microwave-Assisted | o-Aminothiophenol, Chloroacetonitrile | CeO₂ nanoparticles | Solvent-free | 15 min | 100°C | 76-96% | [3] |
| Ultrasound-Assisted | o-Aminothiophenol, Aromatic Aldehydes | Sulfated tungstate | Solvent-free | 15-25 min | Room Temp. | 90-98% | [4] |
| Solvent-Free (Conventional Heat) | o-Aminothiophenol, Carboxylic Acids | Molecular Iodine | Solvent-free | 10 min | - | Excellent | [5] |
| Aqueous Synthesis | o-Aminothiophenol, Aromatic Aldehydes | Cetyltrimethyl Ammonium Bromide (CTAB) | Water | 4-10 h | Reflux | 83-95% | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Synthesis on Montmorillonite K10
This protocol describes a highly efficient, solvent-free method for the synthesis of this compound using microwave irradiation and a solid support.[3]
Materials:
-
o-Aminothiophenol
-
Bromoacetonitrile
-
Montmorillonite K10 clay
-
Microwave reactor
-
Round bottom flask
-
Ethanol (for extraction)
-
Rotary evaporator
Procedure:
-
In a round bottom flask, thoroughly mix o-aminothiophenol (1 mmol) and bromoacetonitrile (1.1 mmol) with Montmorillonite K10 clay (2 g).
-
Place the flask in a microwave reactor and irradiate the mixture at 300 W for 10 minutes. The reaction progress can be monitored by thin-layer chromatography.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Extract the product from the clay support using ethanol (3 x 15 mL).
-
Combine the ethanol extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.
Protocol 2: Ultrasound-Assisted Solvent-Free Synthesis
This protocol details a rapid and efficient synthesis of 2-substituted benzothiazoles under solvent-free conditions using ultrasonic irradiation. This can be adapted for this compound by using an appropriate nitrile-containing starting material or a two-step approach. The following is a general procedure based on the reaction with aldehydes.[4][7]
Materials:
-
o-Aminothiophenol
-
Appropriate aldehyde or nitrile-containing reactant
-
Sulfated tungstate (catalyst)
-
Ultrasonic bath or probe sonicator
-
Reaction vessel
-
Ethyl acetate (for work-up)
-
Sodium sulfate (for drying)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, combine o-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and a catalytic amount of sulfated tungstate (e.g., 5 mol%).
-
Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Irradiate the mixture with ultrasound at room temperature for 15-25 minutes. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, add ethyl acetate (20 mL) to the reaction mixture and stir.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the green synthesis of this compound.
Caption: Workflow for Microwave-Assisted Synthesis.
References
Application Notes and Protocols for Pharmacological Screening of Novel Benzothiazole-2-acetonitrile Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole is a heterocyclic scaffold of significant interest in medicinal chemistry, imparting a wide range of biological activities to its derivatives.[1] The introduction of a 2-acetonitrile group and further substitutions on the benzothiazole ring system can lead to novel analogs with potent and selective pharmacological properties. These compounds have been investigated for anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antimalarial activities, among others.[2][3][4][5] This document provides detailed application notes and standardized protocols for the initial pharmacological screening of novel benzothiazole-2-acetonitrile analogs in three key areas: anticancer, antimicrobial, and anti-inflammatory activity.
General Pharmacological Screening Workflow
The initial screening of a new library of this compound analogs typically follows a structured workflow. This process begins with the synthesized compounds and progresses through a series of in vitro assays to identify promising "hit" compounds for further development.
Caption: High-level workflow for the pharmacological screening of new chemical entities.
Application Note 1: Anticancer Activity Screening
Benzothiazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms such as tyrosine kinase inhibition, topoisomerase inhibition, and the induction of apoptosis.[1][6] The initial step in evaluating novel this compound analogs is to assess their cytotoxicity against relevant cancer cell lines. The MTT assay is a widely used, reliable, and efficient colorimetric method for this purpose.[7]
Signaling Pathway: Induction of Apoptosis
Many benzothiazole compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[6][8] This pathway can be triggered by internal or external signals, leading to the activation of caspase enzymes and the systematic dismantling of the cell. The diagram below shows a simplified overview of a potential mechanism of action.
Caption: Simplified pathway showing apoptosis induction by a benzothiazole analog.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the steps for determining the cytotoxic effects of benzothiazole analogs on adherent cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][9][10]
Materials:
-
Benzothiazole analogs (dissolved in DMSO, sterile-filtered)
-
Adherent cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
DMSO (cell culture grade) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[11]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzothiazole analogs in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO) and a "no-cell control" (medium only, for background absorbance).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell control" from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot % Viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation: Cytotoxicity Results
Quantitative results from the anticancer screening should be summarized for clear comparison.
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| BTA-ACN-01 | A549 (Lung) | 48 | 12.5 ± 1.8 |
| BTA-ACN-02 | A549 (Lung) | 48 | 28.3 ± 3.5 |
| BTA-ACN-01 | MCF-7 (Breast) | 48 | 8.9 ± 1.1 |
| BTA-ACN-02 | MCF-7 (Breast) | 48 | 45.1 ± 5.2 |
| Doxorubicin | A549 (Lung) | 48 | 0.8 ± 0.1 |
| Doxorubicin | MCF-7 (Breast) | 48 | 0.5 ± 0.08 |
Application Note 2: Antimicrobial Activity Screening
Benzothiazole derivatives are known to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[13][14][15] The primary screening goal is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] The broth microdilution method is a standard and efficient technique for determining MIC values.[17]
Experimental Workflow: Broth Microdilution MIC Assay
The workflow for determining the MIC involves preparing serial dilutions of the test compounds and inoculating them with a standardized suspension of the target microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[16]
Materials:
-
Benzothiazole analogs (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well U-bottom microplates
-
Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (600 nm)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 well-isolated colonies of the microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[18]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12.
-
Prepare a starting solution of the test compound in the first well (e.g., 200 µg/mL in 100 µL of broth).
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 should serve as the growth control (broth and inoculum, no compound).
-
Well 12 should serve as the sterility control (broth only).
-
-
Inoculation:
-
Add 50 µL of the diluted microbial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
-
Data Presentation: Antimicrobial Activity Results
MIC values for different analogs against various microbial strains should be tabulated for comparison.
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| BTA-ACN-01 | 8 | 16 | 32 |
| BTA-ACN-02 | 32 | >64 | >64 |
| BTA-ACN-03 | 4 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Amphotericin B | N/A | N/A | 1 |
Application Note 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases.[19][20] Benzothiazole derivatives have been reported as potential anti-inflammatory agents.[21] A common, simple, and cost-effective in vitro method for preliminary screening is the inhibition of protein denaturation assay. Denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[22]
Assay Principle: Inhibition of Protein Denaturation
This diagram illustrates the principle of the assay, where an effective anti-inflammatory agent prevents heat-induced denaturation of proteins like albumin.
Caption: Principle of the anti-inflammatory protein denaturation inhibition assay.
Experimental Protocol: Inhibition of Albumin Denaturation
This protocol describes how to evaluate the ability of benzothiazole analogs to inhibit the heat-induced denaturation of bovine serum albumin (BSA).[22][23]
Materials:
-
Benzothiazole analogs
-
Bovine Serum Albumin (BSA), 1% w/v solution in distilled water
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (as a standard reference drug)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare test samples by mixing 0.5 mL of 1% BSA solution with 0.1 mL of the test compound at various concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
Prepare a standard group using diclofenac sodium at the same concentrations.
-
Prepare a test control by mixing 0.5 mL of 1% BSA with 0.1 mL of distilled water (or vehicle).
-
Prepare a product control by mixing 0.5 mL of distilled water with 0.1 mL of the test compound.
-
-
Incubation:
-
Incubate all mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures in a water bath at 70°C for 10 minutes.[22]
-
-
Cooling and Measurement:
-
Cool the solutions to room temperature.
-
Measure the absorbance (turbidity) of all samples at 660 nm.
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = 100 x [1 - (Absorbance of Test Sample - Absorbance of Product Control) / Absorbance of Test Control]
-
Data Presentation: Anti-inflammatory Activity Results
The percentage inhibition at various concentrations should be tabulated to compare the efficacy of the analogs.
| Compound ID | Concentration (µg/mL) | % Inhibition of Denaturation ± SD |
| BTA-ACN-01 | 100 | 65.8 ± 4.1 |
| BTA-ACN-02 | 100 | 42.3 ± 3.8 |
| BTA-ACN-03 | 100 | 71.2 ± 5.5 |
| Diclofenac Sodium | 100 | 85.4 ± 3.9 |
References
- 1. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Antimalarial activities of benzothiazole analogs: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. tandfonline.com [tandfonline.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. protocols.io [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]
- 14. jchr.org [jchr.org]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. apec.org [apec.org]
- 19. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journalajrb.com [journalajrb.com]
- 21. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzothiazole-2-acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzothiazole-2-acetonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction yield of this compound is consistently low or non-existent. What are the common causes and how can I improve it?
Answer: Low yields are a frequent challenge in organic synthesis and can stem from several factors. Here are the most common causes and their respective solutions:
-
Poor Quality of Starting Materials: The purity of your reactants is crucial. For instance, 2-aminothiophenol is highly susceptible to oxidation, which can prevent it from participating in the desired reaction.[1] Impurities in other reactants can also lead to unwanted side reactions.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice significantly impact yield. Some reactions require heating to proceed efficiently, while others may produce more side products at elevated temperatures.[2]
-
Solution: Systematically optimize reaction conditions. If the reaction is sluggish at room temperature, gradually increase the temperature.[2] Conversely, if you observe significant side product formation, lowering the temperature may be beneficial.[2] Experiment with different catalysts and catalyst loadings to find the most effective combination for your specific reaction.
-
-
Inefficient Cyclization: The formation of the benzothiazole ring is a critical step. Incomplete cyclization of intermediates will directly result in a lower yield of the final product.[1]
-
Solution: The choice of catalyst and reaction conditions plays a significant role in promoting efficient cyclization.[2] For syntheses involving 2-aminothiophenol, catalysts like H₂O₂/HCl have been shown to be highly efficient.[3] Microwave-assisted synthesis can also enhance reaction rates and promote efficient cyclization.[3][4]
-
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction produces a significant amount of side products, complicating purification and reducing the yield of this compound. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common issue that can often be addressed by adjusting reaction conditions.
-
Common Side Reactions: Depending on the synthetic route, various side reactions can occur. For example, in syntheses starting from 2-aminothiophenol, oxidation of the thiol group can lead to disulfide formation.[1]
-
Solution: Adjusting reaction parameters such as temperature or catalyst can help suppress these side reactions.[2] Using an inert atmosphere can minimize oxidation.[2] Careful monitoring of the reaction using techniques like Thin-Layer Chromatography (TLC) can help you determine the optimal reaction time to maximize product formation while minimizing side products.[2]
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating pure this compound from my crude reaction mixture. What purification strategies are most effective?
Answer: Isolating the pure product can be challenging due to the presence of unreacted starting materials or side products.[2]
-
Purification Techniques:
-
Column Chromatography: This is a common and effective method for separating this compound from impurities. A suitable solvent system should be determined using TLC.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product.
-
Extraction: After completion of the reaction, diluting the reaction mixture with water and extracting with an organic solvent like ethyl acetate can help in the initial work-up and removal of some impurities.[5]
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the common synthetic routes to this compound?
Answer: Several synthetic pathways have been developed. Common methods include:
-
The reaction of o-aminothiophenol with the monoiminoether hydrochloride of malononitrile.[6][7]
-
Condensation reactions involving a benzothiazole derivative and acetonitrile, often in the presence of a catalyst.[4]
-
One-pot multicomponent reactions, which can streamline the synthesis process.[4]
-
Microwave-assisted synthesis, which can improve reaction rates and yields.[4]
-
-
Question 2: How can I monitor the progress of my synthesis reaction?
Answer: Thin-Layer Chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[2]
-
Question 3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis in general?
Answer: Modern synthetic methods often focus on environmentally benign approaches. These can include:
-
Question 4: Are there any specific safety precautions I should take when working with 2-aminothiophenol?
Answer: Yes, 2-aminothiophenol is known to be readily oxidized, so it is best handled under an inert atmosphere (e.g., nitrogen or argon).[2] It also has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[2] Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.
Quantitative Data
Table 1: Catalyst Performance in Knoevenagel Condensation for Acrylonitrile Derivatives from this compound
| Catalyst Type | Reaction Time | Yield Range | Key Advantages |
| Biogenic Ca/Ba Carbonates | 2 hours | 71–87% | Solvent-free, recyclable.[4] |
| Lipase-Cal-B (Immobilized) | 24 hours | 92% | Ambient temperature, enantioselective.[4] |
| DABCO | 45 minutes | 85% | Microwave-compatible.[4] |
| Bovine Serum Albumin (BSA) | Not specified | 85% | Biocatalyst, mild conditions (37°C).[4] |
Table 2: Impact of Reaction Conditions on Benzothiazole Synthesis Yield (General)
| Catalyst/Conditions | Temperature | Reaction Time | Yield | Reference |
| H₂O₂/HCl in Ethanol | Room Temperature | 45–60 min | 85–94% | [3] |
| Microwave Irradiation (Glycerol) | 100 °C | 4–8 min | 78–96% | [3] |
| Amberlite IR120 Resin (Microwave) | 85 °C | 5–10 min | 88–95% | [3] |
| FeCl₃/Montmorillonite K-10 (Ultrasound) | Not specified | 0.7–5 h | 33–95% | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 5-10 mL).[2]
-
Addition of Reactant: Add 2-aminothiophenol (1.0 mmol) to the solution.[2]
-
Catalyst Addition: Introduce the chosen catalyst (e.g., a catalytic amount of H₂O₂/HCl).[2][3] The optimal catalyst and its loading should be determined experimentally.[2]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours).[2]
-
Monitoring: Monitor the reaction progress by TLC.[2]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.
Protocol 2: Synthesis of Benzothiazole Appended 2,2′-(1,4-phenylene)diacetonitrile (PDBT)
-
Initial Reaction: Dissolve 1,4-Phenylenediacetonitrile (2.0 mmol) in dry DMF (10 mL) and add potassium tert-butoxide (2.0 mmol).[5][8]
-
Heating: Stir the resulting solution under a nitrogen atmosphere at 90°C for 20 minutes.[5][8]
-
Second Reactant Addition: To this mixture, add 2-(methylthio)benzothiazole (SMD) (4.0 mmol) and continue stirring under a nitrogen atmosphere at 90°C for an additional 3 hours.[5][8]
-
Monitoring: The formation of the product can be confirmed by the appearance of a new orange fluorescent spot on TLC.[5][8]
-
Work-up: After confirming the completion of the reaction by TLC, cool the mixture to room temperature, dilute with H₂O, neutralize with hydrochloric acid, and extract with ethyl acetate three times.[5]
-
Purification: Dry the combined organic layers with anhydrous Na₂SO₄, remove the solvent under reduced pressure, and purify the residue by silica gel column chromatography.[5]
Visualizations
Caption: Simplified reaction mechanism for this compound synthesis.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound (EVT-460770) | 56278-50-3 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 56278-50-3 [chemicalbook.com]
- 7. This compound CAS#: 56278-50-3 [amp.chemicalbook.com]
- 8. Benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile for the colorimetric and fluorescence detection of cyanide ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzothiazole-2-acetonitrile Reactions
Welcome to the technical support center for Benzothiazole-2-acetonitrile reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of working with this versatile chemical compound. Here you will find detailed guides and frequently asked questions (FAQs) to address common challenges, particularly concerning side-product formation.
Troubleshooting Guide: Side-Product Formation
This guide provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low Yield of the Desired Knoevenagel Condensation Product and Presence of Unreacted Starting Materials.
-
Question: I am performing a Knoevenagel condensation with this compound and an aromatic aldehyde, but I am getting a low yield of my desired product and recovering a significant amount of starting material. What could be the cause and how can I improve the yield?
-
Answer: Low conversion in a Knoevenagel condensation can be attributed to several factors:
-
Insufficiently Basic Catalyst: The Knoevenagel condensation typically requires a basic catalyst to deprotonate the active methylene group of this compound.[1] If the catalyst is too weak, the reaction may not proceed to completion.
-
Steric Hindrance: Bulky substituents on either the aldehyde or the benzothiazole ring can hinder the reaction.
-
Reaction Temperature and Time: The reaction may require more forcing conditions (higher temperature or longer reaction time) to achieve full conversion.
Troubleshooting Steps:
-
Catalyst Selection: Consider using a stronger, non-nucleophilic base as a catalyst. Common catalysts include piperidine, pyridine, or ammonium salts like ammonium acetate.[1][2] For solvent-free conditions, biogenic Ca/Ba carbonates have been shown to be effective.[2]
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC. Extending the reaction time can also improve yields. Microwave-assisted synthesis has been reported to enhance reaction rates and yields significantly.[2]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO are often used. In some cases, solvent-free conditions or greener solvents like ethanol can be effective.[3]
-
Issue 2: Formation of a Michael Addition Adduct as a Side-Product.
-
Question: In my Knoevenagel condensation, I am observing a side-product with a mass corresponding to the addition of a second molecule of this compound to my desired product. How can I prevent this?
-
Answer: The product of the Knoevenagel condensation, an α,β-unsaturated nitrile, is an excellent Michael acceptor. The enolate of this compound, present in the reaction mixture, can act as a Michael donor, leading to the formation of a Michael adduct.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the aldehyde to ensure all the this compound is consumed in the initial Knoevenagel condensation.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the aldehyde and the catalyst. This will keep the concentration of the nucleophilic enolate low, minimizing the chance of a Michael addition.
-
Choice of Catalyst: Using a milder base might reduce the concentration of the enolate at any given time, thus disfavoring the Michael addition.
-
Issue 3: Hydrolysis of the Nitrile Group to a Carboxylic Acid or Amide.
-
Question: My final product is contaminated with the corresponding carboxylic acid or amide derivative. What reaction conditions could be causing this hydrolysis?
-
Answer: The nitrile group of this compound and its derivatives can be susceptible to hydrolysis under either strong acidic or basic conditions, especially in the presence of water and at elevated temperatures.
Troubleshooting Steps:
-
pH Control: Maintain a neutral or slightly acidic pH during the reaction and workup. Benzothiazole derivatives are generally more stable in acidic conditions.[4]
-
Anhydrous Conditions: Ensure that all solvents and reagents are dry to minimize the presence of water.
-
Temperature Management: Avoid excessively high temperatures during the reaction and purification steps.
-
Workup Procedure: During the workup, if an aqueous wash is necessary, perform it quickly and at a low temperature. Neutralize any acidic or basic conditions promptly.
-
Issue 4: Dimerization or Self-Condensation of this compound.
-
Question: I am observing a significant amount of a higher molecular weight side-product that appears to be a dimer or oligomer of my starting material. What could be causing this?
-
Answer: While direct self-condensation of this compound is not widely reported under typical Knoevenagel conditions, strong basic conditions can promote the self-condensation of nitriles via the Thorpe-Ziegler reaction to form enamines or cyclic ketones after hydrolysis.[5]
Troubleshooting Steps:
-
Avoid Strong Bases: Use a weak base as a catalyst for your desired reaction. Strong bases like sodium hydride or alkoxides should be used with caution and at low temperatures.
-
Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions like dimerization.
-
Temperature Control: Keep the reaction temperature as low as possible while still allowing the desired transformation to occur.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in Knoevenagel condensations involving this compound?
A1: The most common side-products include:
-
Michael adducts: Formed by the addition of the this compound enolate to the α,β-unsaturated product.
-
Unreacted starting materials: Due to incomplete reaction.
-
(E)/(Z) isomers: The double bond formed can be a mixture of E and Z isomers, although one is typically more stable.[1]
-
Hydrolysis products: The nitrile group can be hydrolyzed to a carboxylic acid or amide under certain conditions.
Q2: How can I purify my desired product from these side-products?
A2: Purification can typically be achieved by:
-
Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from starting materials and side-products. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is often effective.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
Q3: Is this compound stable under acidic and basic conditions?
A3: this compound is generally stable under a wide pH range.[6] However, the benzothiazole ring can be susceptible to cleavage under strongly basic conditions, potentially leading to the formation of 2-aminothiophenol derivatives.[4] The nitrile group can undergo hydrolysis under both strong acidic and basic conditions, particularly in the presence of water.[4]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, you should always consult the Safety Data Sheet (SDS) before using this compound. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Data Presentation
Table 1: Catalyst Performance in Knoevenagel Condensation of this compound with 5-Hydroxymethylfurfural (5-HMF)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Biogenic Ca/Ba Carbonates | Solvent-free | Ambient | 2 | 71-87 | [2] |
| Bovine Serum Albumin (BSA) | pH 7.5 Buffer | 37 | - | 85 (with 4-methoxybenzaldehyde) | [2] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation using a Basic Catalyst
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 eq.), the desired aldehyde (1.0-1.2 eq.), and the chosen solvent (e.g., ethanol, DMF).
-
Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Synthesis of 2-Benzothiazolylacetic acid via Hydrolysis of this compound
This protocol is for the intentional hydrolysis and is provided for informational purposes. To avoid this as a side reaction, the use of strong acids/bases and water should be minimized in other reactions.
-
Dissolve this compound in a mixture of a suitable alcohol (e.g., ethanol) and a concentrated aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed under acidic conditions, neutralize with a base (e.g., NaHCO₃ solution). If performed under basic conditions, acidify with an acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: Reaction pathway for the Knoevenagel condensation and potential side reactions.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-460770) | 56278-50-3 [evitachem.com]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. Benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile for the colorimetric and fluorescence detection of cyanide ions - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for Knoevenagel condensation
Welcome to the Technical Support Center for the Knoevenagel Condensation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions concerning the optimization of this pivotal carbon-carbon bond-forming reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Knoevenagel condensation in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Knoevenagel condensation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. Here's a systematic approach to troubleshoot this issue:
-
Inactive Methylene Compound: The acidity of the active methylene compound is crucial. If the pKa is too high, deprotonation by the weak base catalyst will be inefficient. Ensure your active methylene compound has sufficiently electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.[1][2]
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. Weak bases like piperidine, pyridine, or ammonium salts are typically used.[2][3] Using a strong base can lead to the self-condensation of the aldehyde or ketone.[2][3][4]
-
Solution: Optimize the catalyst. If using a standard amine base, ensure it is not degraded. Consider alternative catalysts such as Lewis acids (e.g., TiCl₄, ZnCl₂) or greener options like ammonium bicarbonate, which can be effective and avoid the use of hazardous pyridine and piperidine.[2]
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction's progress.
-
Temperature: While many Knoevenagel condensations proceed at room temperature, some may require heating to go to completion.[3] Gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[5]
-
Solvent: The polarity of the solvent can influence the reaction rate and yield.[3] Aprotic polar solvents like DMF and acetonitrile have been shown to give high conversions and selectivities in short reaction times.[3] In some cases, protic polar solvents like ethanol can also be effective.[3]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[1][3] This water can sometimes inhibit the reaction or lead to reversible reactions, lowering the yield.[3][6] Removing water, for instance by azeotropic distillation with a Dean-Stark trap or by using molecular sieves, helps to shift the equilibrium to favor the formation of the product.[1]
-
-
Purity of Reactants: Impurities in the aldehyde, ketone, or the active methylene compound can interfere with the reaction.[5]
Issue 2: Prominent Side Reactions
Q2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A: The most common side reactions in a Knoevenagel condensation are the self-condensation of the carbonyl compound and the Michael addition of the active methylene compound to the α,β-unsaturated product.
-
Self-Condensation: This is particularly prevalent when using a strong base.[3]
-
Minimization: Use a weak base catalyst such as piperidine, pyridine, or ammonium salts.[3]
-
-
Michael Addition: The α,β-unsaturated product can react with another molecule of the active methylene compound. This is more likely with highly reactive methylene compounds and extended reaction times.[3]
Frequently Asked Questions (FAQs)
Q3: How does the choice of catalyst affect the Knoevenagel condensation?
A: The catalyst is a critical factor influencing reaction efficiency, selectivity, and environmental impact.[7]
-
Weak Bases: Traditional catalysts include weak bases like piperidine and pyridine.[3]
-
Homogeneous Catalysts: Amines and ionic liquids can provide excellent yields under mild conditions.[7] Boric acid has also been used as an effective homogeneous catalyst.[7]
-
Heterogeneous Catalysts: These are often favored for their ease of separation, reusability, and greener processes.[7] Examples include mixed metal oxides (e.g., CaO-MgO) and Metal-Organic Frameworks (MOFs).[7]
-
Biocatalysts: Enzymes like lipases are emerging as a green alternative for sustainable chemical synthesis.[7][8]
Q4: What is the role of the solvent in this reaction?
A: The solvent plays a significant role in the Knoevenagel condensation by influencing the reaction rate and yield.[3]
-
Polar Aprotic Solvents: Solvents like DMF and acetonitrile often lead to high conversions and selectivities in shorter reaction times.[3][9]
-
Polar Protic Solvents: Ethanol and methanol can also be effective and are considered greener solvent choices.[3][10][11] Water has also been successfully used as a solvent, aligning with green chemistry principles.[3]
-
Nonpolar Solvents: Solvents such as toluene may lead to longer reaction times but are useful for azeotropic water removal with a Dean-Stark apparatus.[3]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can improve yields and is environmentally friendly.[5]
Q5: Can temperature be optimized to improve the reaction outcome?
A: Yes, temperature is a key parameter to optimize. While many Knoevenagel condensations proceed efficiently at room temperature, others may benefit from heating.[3][5] An increase in temperature can enhance the reaction rate and help drive the reaction to completion, but excessive heat can also promote side reactions.[5][8] It is advisable to monitor the reaction at different temperatures to find the optimal balance for your specific substrates.
Data Presentation
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde and Malononitrile.
| Catalyst | Catalyst Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1CaO–1.5MgO | Heterogeneous Metal Oxide | Water | Room Temp. | 10 min | 98 | [7] |
| ZnO | Heterogeneous Metal Oxide | Solvent-free | Room Temp. | 6 h | >95 | [7] |
| L-proline | Organocatalyst | 80% Ethanol | Not specified | Not specified | High | [12] |
| Boric Acid (10 mol%) | Homogeneous | Aqueous Ethanol | Room Temp. | Not specified | Not specified | [7] |
| Piperidine (0.1 eq) | Homogeneous Base | Ethanol/Toluene | Room Temp./Reflux | 1-3 h | Not specified | [3][5] |
| Lipase (PPL) | Biocatalyst | DMSO/Water | 50 | 10 h | High | [8] |
Table 2: Effect of Solvent on the Knoevenagel Condensation.
| Solvent | Solvent Type | Reaction Time | Conversion/Yield (%) | Reference |
| DMF | Polar Aprotic | 15 min | 81-99% Conversion, 100% Selectivity | [9] |
| Acetonitrile | Polar Aprotic | 15 min | 81-99% Conversion, 100% Selectivity | [9] |
| Ethanol | Polar Protic | Slower | Good Yield (97% in one study) | [3][10] |
| Methanol | Polar Protic | Slower | Poor Conversion and Selectivity | [9] |
| Water | Polar Protic | 10 min | 98% Yield (with 1CaO–1.5MgO catalyst) | [7] |
| Toluene | Nonpolar | Longer | Used for azeotropic water removal | [3] |
| Solvent-free | - | 6 h | >95% Yield (with ZnO catalyst) | [7] |
Experimental Protocols
Protocol 1: General Procedure using a Weak Base Catalyst [3]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone (1 equivalent).
-
Add the active methylene compound (1 to 1.2 equivalents).
-
Add the chosen solvent (e.g., ethanol, toluene).
-
Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a suitable solvent (e.g., cold ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal [3]
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add the aldehyde or ketone (1 equivalent) and the active methylene compound (1 to 1.2 equivalents) to the flask.
-
Add a solvent that forms an azeotrope with water (e.g., toluene).
-
Add the catalyst (e.g., piperidine, 0.1 equivalents).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and isolate the product as described in Protocol 1.
Protocol 3: Homogeneous Catalysis using Boric Acid [7]
-
Dissolve the aldehyde (e.g., p-chlorobenzaldehyde, 1 mmol) and the active methylene compound (1 mmol) in 5 mL of aqueous ethanol at room temperature in a suitable flask.
-
Add 10 mol% of boric acid to the solution.
-
Stir the solution on a magnetic stirrer at room temperature.
-
Monitor the completion of the reaction by TLC.
-
Once the reaction is complete, the product can be isolated through standard work-up procedures, which may involve extraction and solvent evaporation.
Mandatory Visualization
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
References
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. brainly.com [brainly.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Benzothiazole-2-acetonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of benzothiazole-2-acetonitrile derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound derivatives?
A1: The most prevalent purification techniques for this compound derivatives are column chromatography and recrystallization.[1] For challenging separations, preparative thin-layer chromatography (prep-TLC) or preparative high-performance liquid chromatography (prep-HPLC) may be employed.[1][2]
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is the standard method for monitoring purification.[1] By comparing the spots of the crude mixture, the purified fractions, and the starting materials, you can assess the degree of separation. Visualization is typically achieved using UV light (254 nm), as the benzothiazole ring is UV-active.[3][4] Staining with iodine vapor or a p-anisaldehyde solution can also be effective.[5]
Q3: My purified product is an oil, making it difficult to handle and purify further. What can I do?
A3: If your this compound derivative is an oil, consider converting it into a solid salt derivative for easier purification by recrystallization. After purification, the salt can be neutralized to regenerate the pure, oily product.[1]
Q4: I'm observing product degradation on the silica gel column. What are my options?
A4: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[1] If you suspect degradation, consider using a different stationary phase, such as neutral or basic alumina, for column chromatography.[1] Alternatively, purification by recrystallization or preparative HPLC would avoid this issue.
Q5: What are some common impurities I should expect?
A5: Common impurities include unreacted starting materials, such as the corresponding aldehyde and 2-aminothiophenol. A significant byproduct can be the disulfide formed from the oxidation of 2-aminothiophenol, especially if the reaction is not performed under an inert atmosphere.[1]
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | The polarity of the product and impurities are too similar in the chosen solvent system. | - Experiment with different solvent systems for elution. Try combinations of non-polar solvents (e.g., hexane, cyclohexane) and polar solvents (e.g., ethyl acetate, dichloromethane, acetone).- Consider using a different adsorbent, such as alumina.[1] |
| Product is not Eluting from the Column | The solvent system is not polar enough to move the product. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.- A step or gradient elution may be necessary. |
| Streaking or Tailing of Spots on TLC | - The sample is overloaded on the column.- The compound is highly polar and interacting strongly with the stationary phase. | - Reduce the amount of crude material loaded onto the column.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the eluent to improve the peak shape. |
| Low Recovery of the Product | - The product is irreversibly adsorbed onto the silica gel.- The product is co-eluting with an impurity. | - Use a more polar solvent to elute any remaining product.- As mentioned, consider switching to alumina or another purification method.[1]- Re-run the column with a shallower solvent gradient for better separation. |
Recrystallization
| Problem | Potential Cause | Recommended Solution |
| No Crystals Form Upon Cooling | - The solution is not saturated (too much solvent was added).- The compound is very soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution and try cooling again.- If crystals still do not form, try adding a "non-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then gently heat until it is clear and allow it to cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Product "Oils Out" Instead of Crystallizing | The solubility of the compound is exceeded too rapidly, or the melting point of the solid is lower than the boiling point of the solvent. | - Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.- Try a different recrystallization solvent or a solvent pair. |
| Low Yield of Recovered Crystals | - Too much solvent was used for dissolution.- The crystals are significantly soluble in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution in an ice bath to maximize crystal formation before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities Remain in the Crystals | The impurities co-crystallized with the product. | - If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[6] Be aware that charcoal can also adsorb some of your product. |
Quantitative Data Summary
Table 1: Column Chromatography Parameters for Benzothiazole Derivatives
| Derivative Type | Stationary Phase | Eluent System (v/v) | Approximate Rf of Product | Reference |
| 2-Arylbenzothiazoles | Silica Gel | Hexane:Ethyl Acetate (9.5:0.5) | 0.3 - 0.5 | [7] |
| 2-Arylbenzothiazoles (with polar substituent) | Silica Gel | Hexane:Ethyl Acetate (8.5:1.5) | 0.2 - 0.4 | [7] |
| N-(6-((4-Chlorophenyl)carbamoyl)benzo[d]thiazol-2-yl) derivative | Silica Gel | Dichloromethane:Methanol (25:1) | 0.19 | [8] |
Table 2: Recrystallization Solvents and Observed Yields
| Compound Type | Recrystallization Solvent(s) | Observed Yield | Purity Notes | Reference |
| 2-Substituted Benzothiazoles | Ethanol (EtOH) | Good to Excellent | Products obtained as solids with sharp melting points. | [9] |
| Pyrazole-pyrimidine derivatives | Ethanol (anhydrous) | Significant loss of product | Not ideal for compounds with good ethanol solubility. | [10] |
| Pyrazole-pyrimidine derivatives | Ethanol:Water (2:1) | Higher yield than anhydrous ethanol | A good alternative to reduce solubility and improve yield. | [10] |
| Pyrazole-pyrimidine derivatives | Isopropanol | Good | Comparable yields to the ethanol/water mixture. | [10] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: First, determine the optimal solvent system using thin-layer chromatography. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.[11]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Secure a glass wool or cotton plug at the bottom of the column and add a layer of sand. Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.[12] Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Common choices for benzothiazole derivatives include ethanol, isopropanol, and ethanol/water mixtures.[9][10]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to remove any residual solvent.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Method Development: Develop a separation method on an analytical HPLC system first. A common mobile phase for benzothiazole derivatives is a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.[2][13] Both isocratic and gradient elution methods can be used, with gradient elution being more suitable for complex mixtures.[14][15]
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
System Setup: Equilibrate the preparative HPLC system, including the preparative column, with the mobile phase until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions based on time or UV detector signal.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvents, often by lyophilization (freeze-drying) or rotary evaporation, to isolate the purified compound.[16]
Visualizations
Caption: A flowchart for troubleshooting the purification of benzothiazole derivatives.
Caption: A general experimental workflow from synthesis to pure product.
References
- 1. benchchem.com [benchchem.com]
- 2. cms.mz-at.de [cms.mz-at.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. benchchem.com [benchchem.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
- 12. youtube.com [youtube.com]
- 13. Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Preparing the Mobile Phases : Shimadzu (Europe) [shimadzu.eu]
Avoiding byproduct formation in benzothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in benzothiazole synthesis, with a specific focus on avoiding byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during benzothiazole synthesis?
A1: The most frequently encountered byproducts in benzothiazole synthesis, primarily from 2-aminothiophenol and an aldehyde or acyl chloride, include:
-
2,2'-Disulfanediyldianiline (Disulfide Dimer): Formed from the oxidation of the starting material, 2-aminothiophenol.[1] This is often observed when reactions are exposed to air.
-
Benzothiazoline Intermediates: Result from the incomplete cyclization and oxidation of the intermediate formed between 2-aminothiophenol and the carbonyl compound.[2]
-
Polymeric Materials: Dark, insoluble materials can form due to the polymerization or dimerization of 2-aminothiophenol, especially upon exposure to oxygen or harsh reaction conditions.[2]
-
Self-Condensation Products: Aldehydes or other carbonyl-containing starting materials can undergo self-condensation, particularly under basic or acidic conditions at elevated temperatures.[1]
-
Bis-benzothiazoles: Dimerization can occur through intermolecular reactions of intermediates, leading to higher molecular weight byproducts.[2][3]
Q2: How can I monitor the progress of my benzothiazole synthesis and detect byproduct formation?
A2: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product and byproducts. Visualization is typically achieved using UV light or iodine vapor. For more detailed analysis and quantification, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying and quantifying impurities.
Q3: What are some "green" or environmentally friendly approaches to minimize byproducts in benzothiazole synthesis?
A3: Modern synthetic strategies increasingly focus on environmentally benign methods that can also minimize byproduct formation. These include:
-
Use of Water as a Solvent: Several protocols utilize water as a solvent, which is non-toxic and can facilitate easy product isolation.[4][5]
-
Reusable Catalysts: Employing solid-supported or reusable catalysts like samarium triflate or silica-supported sodium hydrogen sulfate can improve reaction efficiency and reduce waste.[4][6]
-
Solvent-Free Conditions: Reactions conducted without a solvent, often with microwave assistance, can reduce reaction times, energy consumption, and the formation of solvent-related impurities.[7][8]
-
Visible-Light-Promoted Synthesis: These methods can offer mild reaction conditions, often using air as the oxidant, thus avoiding harsh chemical oxidants.[6]
Troubleshooting Guides
Problem 1: Formation of a Disulfide Dimer of 2-Aminothiophenol
Symptoms:
-
Appearance of a new spot on TLC with a different Rf value than the starting material and product.
-
Lower than expected yield of the desired benzothiazole.
-
Mass spectrometry data indicating a mass corresponding to C₁₂H₁₂N₂S₂ (2,2'-disulfanediyldianiline).
Root Cause: The thiol group in 2-aminothiophenol is susceptible to oxidation, leading to the formation of a disulfide-linked dimer, especially when exposed to atmospheric oxygen.[1][2]
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[2]
-
Use Fresh Starting Material: Use freshly purified or a newly opened bottle of 2-aminothiophenol, as it can oxidize upon storage.[1][2]
-
Degas Solvents: If applicable, degas the reaction solvent prior to use to remove dissolved oxygen.
Problem 2: Incomplete Cyclization and Formation of Benzothiazoline
Symptoms:
-
The isolated product shows spectroscopic data (e.g., NMR, IR) inconsistent with the fully aromatic benzothiazole structure.
-
Mass spectrometry data indicates a mass two units higher than the expected benzothiazole product.
Root Cause: The reaction may stall at the benzothiazoline intermediate stage due to insufficient oxidation to form the final aromatic benzothiazole.[2] This can be caused by a weak oxidizing agent, insufficient reaction time, or steric hindrance.[2]
Solutions:
-
Choice of Oxidant: If the reaction requires an oxidant, ensure it is sufficiently reactive. In some cases, air can serve as a mild oxidant, but stronger oxidants may be needed.[2] Control the stoichiometry of the oxidizing agent to prevent over-oxidation.[1]
-
Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or at a moderately higher temperature can promote the final oxidation step.[2] However, be cautious as excessively high temperatures can lead to other side reactions.[2]
-
Catalyst Selection: The choice of catalyst can significantly influence the efficiency of the cyclization and subsequent aromatization.[1]
Problem 3: Formation of Polymeric Byproducts
Symptoms:
-
Formation of dark, insoluble, tar-like material in the reaction flask.
-
Significant loss of material during workup and purification.
Root Cause: Polymerization can occur through the oxidation and subsequent reaction of 2-aminothiophenol, particularly under harsh conditions like high temperatures or the presence of strong oxidizing agents.[2]
Solutions:
-
Control Reaction Temperature: Avoid excessively high temperatures. A stepwise increase in temperature or running the reaction at a lower temperature for a longer period can minimize polymerization.[2]
-
Mild Reaction Conditions: Opt for milder reaction conditions, including the use of less aggressive catalysts and oxidants.[2]
-
Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help maintain a low concentration of reactive intermediates, thereby reducing the likelihood of polymerization.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 2-Phenylbenzothiazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 1 | 85-94 | [1][9] |
| Samarium triflate | Water | Room Temp | - | Good to excellent | [4] |
| Iodine | DMF | - | - | - | [4] |
| Air/DMSO | DMSO | - | - | Good to excellent | [4] |
| Microwave (solvent-free) | None | - | 0.33 | 65-83 | [7] |
| Zn(OAc)₂·2H₂O (solvent-free) | None | 80 | 0.5-1 | 67-96 | [10] |
Note: The yield reported is for the desired 2-phenylbenzothiazole. The presence and quantity of byproducts are not consistently reported in the literature but can be inferred to be lower under optimized conditions with higher yields.
Experimental Protocols
General Protocol for the Synthesis of 2-Arylbenzothiazoles using an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.[1]
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL)
-
Catalyst (e.g., a catalytic amount of iodine, H₂O₂/HCl, or a Lewis acid)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in the chosen solvent (5-10 mL). To this solution, add 2-aminothiophenol (1.0 mmol).
-
Catalyst Addition: Add the selected catalyst. The optimal catalyst and its loading should be determined experimentally.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. airo.co.in [airo.co.in]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Benzothiazole-2-acetonitrile
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful synthesis and scale-up of Benzothiazole-2-acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Condensation Reactions: This typically involves the reaction of a benzothiazole precursor with a source of the acetonitrile group. A common example is the reaction of 2-aminothiophenol with malononitrile.[1]
-
One-Pot Multicomponent Reactions: These reactions combine multiple starting materials in a single step to form the final product, which can be more efficient.[2]
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reaction rates and often leads to higher yields in a shorter time compared to conventional heating methods.[2]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture over time and spotting them on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q3: What is the expected yield for the synthesis of this compound?
A3: The yield can vary significantly depending on the synthetic route, catalyst, and reaction conditions. Reported yields can range from moderate to excellent, often between 75% and 95% under optimized conditions.[1][3] For instance, a method involving the reaction of 2-aminothiophenol and malononitrile in ethanol with a catalytic amount of glacial acetic acid has reported a yield of 75%.[1]
Q4: What are some "green" or environmentally friendly approaches to this synthesis?
A4: Green chemistry approaches for the synthesis of benzothiazole derivatives focus on using less hazardous reagents and solvents, as well as improving energy efficiency. Some examples include:
-
Utilizing water as a solvent.
-
Employing reusable catalysts.
-
Microwave-assisted synthesis to reduce reaction times and energy consumption.[6]
Q5: What are the key safety precautions to consider during this synthesis?
A5: 2-Aminothiophenol is a key starting material and is known to be readily oxidized. It is also a thiol, which means it has a strong, unpleasant odor. Therefore, it is crucial to:
-
Handle 2-aminothiophenol in a well-ventilated fume hood.
-
Consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Always consult the Safety Data Sheet (SDS) for all reagents for detailed handling and safety information.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield is a common issue in organic synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of 2-aminothiophenol and malononitrile. 2-aminothiophenol is susceptible to oxidation, so using a freshly opened bottle or purifying it before use is advisable. |
| Inefficient Catalyst | The choice and amount of catalyst are crucial. For the reaction of 2-aminothiophenol and malononitrile, glacial acetic acid is commonly used.[1] Experiment with different catalysts or optimize the catalyst loading. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. If the yield is low at room temperature, try gradually increasing the temperature. Conversely, if side products are observed at elevated temperatures, lowering the temperature might be beneficial. For the reaction of 2-aminothiophenol and malononitrile, refluxing at 50°C has been reported.[1] |
| Incorrect Reaction Time | Monitor the reaction to completion using TLC. Stopping the reaction too early will result in incomplete conversion, while running it for too long might lead to the formation of degradation products. |
| Inefficient Cyclization | The final step of the synthesis is the cyclization to form the benzothiazole ring. Ensure that the reaction conditions (e.g., temperature, catalyst) are suitable to promote efficient cyclization. |
Problem 2: Formation of Impurities and Side Products
The presence of impurities can complicate purification and reduce the final yield.
| Potential Cause | Recommended Solutions |
| Oxidation of 2-aminothiophenol | The thiol group in 2-aminothiophenol can be oxidized to form a disulfide byproduct. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction. |
| Self-condensation of Starting Materials | Under certain conditions, the starting materials might undergo self-condensation. Adjusting the reaction conditions, such as temperature or the rate of addition of reagents, can help to suppress these side reactions. |
| Incomplete Reaction | Unreacted starting materials will contaminate the final product. Ensure the reaction goes to completion by optimizing the reaction time and monitoring with TLC. |
Problem 3: Difficulty in Product Purification
Isolating the pure this compound can be challenging.
| Potential Cause | Recommended Solutions |
| Presence of Closely Related Impurities | If TLC shows impurities with similar polarity to the product, column chromatography may be necessary for purification. |
| Product is an Oil or Gummy Solid | This may indicate the presence of residual solvent or impurities. Try triturating the crude product with a non-polar solvent like hexanes to induce crystallization. |
| Discolored Product | A colored product often indicates the presence of impurities. Recrystallization is a highly effective method for removing colored impurities.[7] Activated carbon can be used during recrystallization to adsorb colored impurities. |
Experimental Protocols
Synthesis of this compound from 2-Aminothiophenol and Malononitrile
This protocol is based on a reported procedure with a yield of 75%.[1]
Materials:
-
2-Aminothiophenol
-
Malanonitrile (Malononitrile)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a solution of 2-aminothiophenol (2.5 g, 19.97 mmol) in absolute ethanol (25 ml), add malononitrile (1.32 g, 19.97 mmol).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction mixture and reflux at 50°C for 2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the purified product to obtain this compound.
Characterization Data:
-
Appearance: Yellowish powder[1]
-
Melting Point: 98-100°C[1]
-
IR (KBr) νmax: 3061, 2252, 1556, 1433, 1307 cm-1[1]
-
1H NMR (DMSO-d6, 400 MHz): δ = 8.2 (1H, d, J = 8.0 Hz, H-7), 8.1 (1H, d, J = 8.0, H-4), 7.55 (1H, t, J = 7.4 Hz, H-5), 7.45 (1H, t, J = 7.4 Hz, H-6), 4.88 (2H, s, CH2)[1]
-
13C NMR (DMSO-d6, 100 MHz): δ = 160.4 (C, C-2), 152.2 (C, C-3a), 135.0 (C, C-7a), 126.4 (CH, C-7), 125.5 (CH, C-6), 122.5 (CH, C-5), 122.2 (CH, C-4), 116.4(CN, C-20), 22.3 (CH2, C-10)[1]
-
EIMS: m/z 174 [M+][1]
Data Presentation
Table 1: Comparison of Synthetic Methods for Benzothiazole Derivatives
| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages | Reference |
| Conventional Heating | Glacial Acetic Acid in Ethanol | 2 hours | 75 | Simple setup | [1] |
| Microwave Irradiation | CeO₂ nanoparticles, solvent-free | 15 minutes | 76-96 | Rapid, high yield, solvent-free | [2] |
| Ultrasound Irradiation | Solvent-free, catalyst-free | 20 minutes | 65-83 | Simple, rapid, environmentally friendly | [8] |
| Green Synthesis | H₂O₂/HCl in Ethanol at RT | 45-60 minutes | 85-94 | Mild conditions, high yield, easy work-up | [3] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. echemi.com [echemi.com]
- 2. Buy this compound (EVT-460770) | 56278-50-3 [evitachem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
Troubleshooting guide for benzothiazole synthesis from 2-aminothiophenol
This guide provides troubleshooting solutions for common issues encountered during the synthesis of benzothiazole from 2-aminothiophenol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low to no yield of the desired benzothiazole. What are the common causes?
A1: Low or no product yield is a frequent issue in benzothiazole synthesis and can stem from several factors:
-
Poor Quality of Starting Materials: 2-Aminothiophenol is highly susceptible to oxidation, which can form a disulfide dimer that will not participate in the reaction.[1] Ensure you use fresh or purified 2-aminothiophenol.[1][2] The purity of the aldehyde or carboxylic acid is also critical, as impurities can lead to side reactions.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst are all critical parameters that can significantly impact the reaction outcome.[1] A systematic optimization of these conditions is often necessary.[1]
-
Inefficient Cyclization and Oxidation: The final steps of the synthesis involve the cyclization to form a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.[1] If the oxidation step is inefficient, the reaction can stall at the intermediate, leading to low yields.[1]
-
Incomplete Cyclization: In some cases, the intermediate Schiff base (from the reaction with an aldehyde) may not fully cyclize. The choice of catalyst and reaction conditions plays a significant role in promoting efficient cyclization.[2]
Q2: I am observing significant byproduct formation. What are the likely side products and how can I minimize them?
A2: Byproduct formation complicates purification and reduces the overall yield.[2] Common side products include:
-
Disulfide Byproduct: The thiol group in 2-aminothiophenol can be oxidized to form a disulfide.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[1][2]
-
Over-oxidation Products: When using an oxidant, it is crucial to control its stoichiometry to prevent over-oxidation of the desired benzothiazole.[2]
-
Self-Condensation of Starting Materials: Aldehydes or other carbonyl compounds may undergo self-condensation under certain conditions.[2] Adjusting reaction conditions, such as temperature or catalyst, can help suppress these side reactions.[2]
-
Unreacted Starting Materials: Often, the most significant "impurity" is unreacted 2-aminothiophenol or its oxidized dimer.[3] Optimizing reaction time, temperature, or catalyst efficiency can help drive the reaction to completion.[3]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light or iodine vapor.[2]
Q4: What are some key safety precautions when working with 2-aminothiophenol?
A4: 2-Aminothiophenol is readily oxidized and should be handled under an inert atmosphere (e.g., nitrogen or argon) when possible.[2] As a thiol, it has a strong, unpleasant odor and must be handled in a well-ventilated fume hood.[2] Always consult the Safety Data Sheet (SDS) for detailed handling and safety information before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Purity of 2-aminothiophenol is compromised due to oxidation. | Use a freshly opened bottle or purify it before use. Handling under an inert atmosphere is advisable.[1][2] |
| Inefficient catalyst for the specific substrate (e.g., carboxylic acid vs. aldehyde). | For condensation with carboxylic acids, consider catalysts like polyphosphoric acid (PPA) or molecular iodine.[2][4] For reactions with aldehydes, catalysts such as H₂O₂/HCl or various metal-based catalysts have shown good results.[2][5] Screen different catalysts to find the optimal one.[2] | |
| Suboptimal reaction temperature. | If the yield is low at room temperature, try gradually increasing the temperature. If side products are observed at elevated temperatures, lowering the temperature might be beneficial.[2] | |
| Inefficient cyclization of the intermediate. | The choice of catalyst and reaction conditions is crucial for promoting efficient cyclization.[2] | |
| Difficult Purification | Presence of unreacted starting materials or side products. | Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[2] |
| Formation of byproducts that are difficult to separate. | Adjusting reaction conditions (temperature, catalyst) can help minimize side reactions.[2] | |
| Inconsistent Results | Variability in the quality of starting materials. | Ensure consistent purity of 2-aminothiophenol and the carbonyl compound for each reaction. |
| Reaction conditions not precisely controlled. | Carefully control parameters like temperature, reaction time, and stoichiometry.[3] |
Experimental Protocols
General Procedure for Synthesis from an Aromatic Aldehyde
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in a suitable solvent such as ethanol.[1]
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[1]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed, which typically takes 45-60 minutes.[1]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[1]
-
Isolation: Collect the precipitated solid product by vacuum filtration.[1]
General Procedure for Synthesis from a Carboxylic Acid
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask, mix 2-aminothiophenol (1.0 mmol) and a carboxylic acid (1.0 mmol).
-
Catalyst/Dehydrating Agent: Add a suitable catalyst or dehydrating agent, such as polyphosphoric acid (PPA).[2]
-
Reaction Conditions: Heat the reaction mixture at a temperature typically ranging from 140°C to 220°C for 2 to 12 hours.[2]
-
Work-up: After cooling to room temperature, quench the reaction mixture by pouring it into a beaker of ice water or a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.[2]
-
Purification: Collect the precipitated product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.[2]
Data Presentation
Table 1: Comparison of Catalytic Systems for Benzothiazole Synthesis from Aldehydes
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94 | [5] |
| VOSO₄ | Ethanol | - | 3 h | 55-89 | [2] |
| None (Air/DMSO) | DMSO | - | - | Good to Excellent | [2] |
| Fe₃O₄@SiO₂@Cu-MoO₃ | - | - | 2-4 h | 83-98 | [5] |
| Bi₂O₃ NPs | - | 60 °C | 1-2 h | 75-95 | [5] |
| ZnO NPs | Solvent-free | Room Temp. | 30 min | 79-91 | [5] |
| Urea nitrate | Solvent-free | - | - | 84-90 | [5] |
Visualizations
Caption: General workflow for the synthesis of benzothiazole.
Caption: Troubleshooting decision tree for low benzothiazole yield.
References
Technical Support Center: Enhancing the Storage Stability of Benzothiazole-2-acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Benzothiazole-2-acetonitrile during storage. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For routine short- to medium-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, consider storage at -20°C.
Q2: What are the primary factors that can cause the degradation of this compound during storage?
A2: The stability of this compound can be compromised by several factors:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: The compound is susceptible to hydrolysis, particularly under basic conditions. Acidic conditions are generally more favorable for the stability of similar heterocyclic compounds.
-
Light: Exposure to UV light can induce photodegradation.
-
Oxidizing Agents: The benzothiazole ring is susceptible to oxidation.
-
Moisture: The presence of water can facilitate hydrolysis of the nitrile group.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure, the following degradation pathways are most probable:
-
Hydrolysis of the Nitrile Group: The acetonitrile moiety can hydrolyze to form the corresponding carboxylic acid (Benzothiazole-2-acetic acid) or amide intermediate. This process is often catalyzed by acidic or basic conditions.
-
Oxidation of the Benzothiazole Ring: The sulfur atom in the benzothiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, and in more extreme cases, ring opening.
-
Photodegradation: UV radiation can provide the energy to initiate cleavage of the thiazole ring or other photochemical reactions.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents, strong bases, and reducing agents.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
Problem 1: The appearance of the compound has changed (e.g., color change from white/off-white to yellow/brown) after storage.
-
Possible Cause: This often indicates degradation, likely due to oxidation or photodegradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound was stored at the recommended 2-8°C and protected from light.
-
Check Container Seal: Confirm that the container was tightly sealed to prevent exposure to air and moisture.
-
Purity Analysis: Perform a purity analysis using a suitable technique like High-Performance Liquid Chromatography (HPLC) to quantify the extent of degradation and identify potential impurities.
-
Future Prevention: If degradation is confirmed, review and reinforce proper storage protocols. Consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage to minimize oxidation.
-
Problem 2: The compound shows poor solubility or the presence of insoluble particles in the intended solvent.
-
Possible Cause: This could be due to the formation of less soluble degradation products or polymerization. Hydrolysis to the carboxylic acid, for instance, could alter solubility characteristics.
-
Troubleshooting Steps:
-
pH Adjustment: If using an aqueous solvent, check the pH. If the degradation product is acidic (e.g., from nitrile hydrolysis), adjusting the pH might improve solubility.
-
Sonication and Filtration: Gentle sonication may help dissolve the material. If particulates remain, they can be removed by filtration, but this indicates a purity issue that needs to be addressed.
-
Characterize Impurities: Attempt to isolate and identify the insoluble material to understand the degradation pathway.
-
Use Fresh Stock: If significant degradation is suspected, it is best to use a fresh, unopened stock of the compound for critical experiments.
-
Below is a decision tree to guide troubleshooting efforts for common stability issues.
Experimental Protocols
To systematically evaluate the stability of this compound, a forced degradation study (stress testing) should be performed. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.
Protocol 1: Forced Degradation (Stress Testing) of this compound
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 60°C in an oven for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2 for method development guidance).
-
The following diagram illustrates the workflow for a comprehensive stability study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like phosphate buffer, pH 3).
-
Initial Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Inject a solution of undegraded this compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Optimize the mobile phase gradient, pH, and other chromatographic parameters to achieve baseline separation of the parent peak from all degradation product peaks.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The results from the stability studies should be tabulated to facilitate comparison and analysis. Below are example tables for presenting stability data.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Purity of this compound (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C | 24 hours | 85.2 | 2 | 4.5 min |
| 0.1 M NaOH, 60°C | 24 hours | 70.1 | 3 | 3.8 min |
| 3% H₂O₂, RT | 24 hours | 92.5 | 1 | 5.2 min |
| 60°C (solid) | 48 hours | 98.9 | 1 | 6.1 min |
| Photostability | - | 95.3 | 2 | 7.3 min |
| Control (dark) | - | 99.8 | 0 | - |
Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.
Table 2: Long-Term Stability Data (Storage at 2-8°C)
| Time Point | Purity (%) | Appearance |
| 0 Months | 99.9 | White to off-white powder |
| 3 Months | 99.8 | Conforms |
| 6 Months | 99.7 | Conforms |
| 12 Months | 99.5 | Conforms |
Note: "Conforms" indicates that the appearance meets the initial specification.
By following the guidance in this technical support center, researchers can enhance the stability of this compound, ensure the integrity of their experimental results, and confidently manage this compound in their research and development activities.
References
Validation & Comparative
Characterization of Benzothiazole-2-acetonitrile Derivatives: A Comparative Guide to LC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate characterization of novel compounds is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of benzothiazole-2-acetonitrile derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document outlines detailed experimental protocols, presents comparative performance data, and explores alternative analytical techniques, offering a valuable resource for method development and validation.
This compound and its analogues are increasingly recognized for their diverse pharmacological activities, including anticancer and antimicrobial properties. As new derivatives are synthesized, robust and reliable analytical methods are crucial for their structural confirmation, purity assessment, and quantification in various matrices. LC-MS has emerged as the premier technique for this purpose due to its high sensitivity, selectivity, and versatility.
Comparative Analysis of LC-MS Methods
While direct head-to-head comparative studies for a broad range of this compound derivatives are not extensively published, this guide synthesizes data from methodologies applied to the broader class of benzothiazole derivatives. The following tables present a comparison of typical LC-MS conditions and performance metrics, providing a solid foundation for method selection and optimization for specific this compound analytes.
Table 1: Comparison of Liquid Chromatography Methods for Benzothiazole Derivatives
| Parameter | Method 1: Reversed-Phase (C18) | Method 2: Reversed-Phase (C8) | Method 3: Phenyl Column |
| Column | Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm) | ACE 3 C8 (50 x 2.1 mm)[1] | Zorbax SB-phenyl (100mm x 2.1mm, 3.5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water[1] | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid[1] | Acetonitrile/Methanol mixture |
| Gradient | Isocratic or Gradient | Gradient[1] | Gradient |
| Flow Rate | 1.0 mL/min | 0.12 mL/min[1] | 0.2 - 0.4 mL/min |
| Typical Analytes | Broad range of polar and non-polar derivatives | General benzothiazole derivatives[1] | Aromatic and moderately polar derivatives |
| Advantages | Widely applicable, good retention for a variety of derivatives. | Shorter analysis time due to shorter column length.[1] | Enhanced selectivity for aromatic compounds due to π-π interactions. |
| Considerations | May require optimization for highly polar derivatives. | Lower column capacity compared to longer columns. | Mobile phase composition needs careful optimization. |
Table 2: Comparison of Mass Spectrometry Detection Parameters and Performance
| Parameter | Method A: Triple Quadrupole (QqQ) | Method B: High-Resolution MS (e.g., Orbitrap) |
| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode | Electrospray Ionization (ESI), Positive/Negative Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) | Full Scan, tandem MS (MS/MS) |
| Typical Sensitivity | Limits of Quantification (LOQ) in the range of 0.002–0.29 ng/mL for various benzothiazoles in wastewater.[2] | High sensitivity, capable of detecting trace levels. |
| Linearity (R²) | > 0.99[2] | Typically > 0.99 |
| Precision (RSD%) | < 12%[2] | Generally < 15% |
| Accuracy (%R) | 80–100%[2] | Typically within 85-115% |
| Advantages | High selectivity and sensitivity for targeted quantitative analysis.[3] | High mass accuracy for confident identification of unknowns and structural elucidation. |
| Disadvantages | Requires prior knowledge of precursor and product ions. | Higher instrument cost and more complex data analysis. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Matrices
A common procedure for extracting benzothiazole derivatives from aqueous samples such as wastewater involves Solid-Phase Extraction (SPE).[2][4]
-
Cartridge Conditioning: A polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) is conditioned sequentially with methanol and then equilibrated with ultrapure water.
-
Sample Loading: The aqueous sample, with pH adjusted as needed, is loaded onto the cartridge.
-
Washing: The cartridge is washed with ultrapure water to remove interfering substances.
-
Elution: The retained benzothiazole derivatives are eluted with an organic solvent, such as methanol or a methanol-acetone mixture.[2]
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
General LC-MS/MS Method
The following is a representative protocol for the analysis of benzothiazole derivatives.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and increasing the percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A flow rate of 0.2-1.0 mL/min is standard.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is used in either positive or negative ion mode, depending on the specific derivative's ability to gain or lose a proton.[4]
-
Detection: For quantitative analysis, a triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated through collision-induced dissociation. For qualitative analysis and structural confirmation, a high-resolution mass spectrometer provides accurate mass measurements.
-
Alternative Analytical Techniques
While LC-MS is the most prevalent technique, other methods can be employed for the characterization of this compound derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool, particularly for volatile and thermally stable derivatives. It often provides excellent separation and clear fragmentation patterns.[5] However, derivatization may be necessary for polar compounds to increase their volatility. GC-MS is noted for having a lower matrix effect and better selectivity for some isomers compared to LC-MS.[5]
Direct Analysis in Real Time-Mass Spectrometry (DART-MS): This ambient ionization technique allows for the direct analysis of samples in their native state with minimal to no sample preparation. It offers rapid screening capabilities but may not be suitable for complex mixtures or quantitative analysis without appropriate internal standards.
Visualization of Experimental Workflow and Biological Pathways
To facilitate a clearer understanding of the analytical process and the biological relevance of these compounds, the following diagrams are provided.
Recent studies have shown that some 2-substituted benzothiazole derivatives exhibit anticancer effects by modulating key signaling pathways.[1] The diagram below illustrates the interconnected pathways influenced by these compounds in breast cancer cells.
References
- 1. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Substituted Benzothiazole-2-acetonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a series of substituted benzothiazole-2-acetonitriles. Understanding the impact of various substituents on the chemical shifts of the benzothiazole core and the acetonitrile moiety is crucial for the structural elucidation and characterization of these compounds, which are of significant interest in medicinal chemistry and materials science. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents a visual workflow for the synthesis and analysis of these molecules.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for a selection of substituted benzothiazole-2-acetonitriles. The data has been compiled from various sources and serves as a reference for researchers working with these compounds. The numbering of the benzothiazole ring is as follows:
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Benzothiazole-2-acetonitriles
| Compound | H-4 | H-5 | H-6 | H-7 | -CH₂CN | Other Protons | Solvent |
| Benzothiazole-2-acetonitrile | 8.10 (d) | 7.55 (t) | 7.46 (t) | 7.95 (d) | 4.15 (s) | - | CDCl₃ |
| 6-Methoxythis compound | 7.85 (d) | 7.00 (dd) | - | 7.28 (d) | 4.20 (s) | 3.84 (s, -OCH₃) | DMSO-d₆ |
| 6-Nitrobenzothiazole-2-carbonitrile | 9.04 (d) | 8.27 (dd) | - | - | - | - | DMSO-d₆ |
| 2-(Benzothiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile | 8.01 (d) | 7.46 (t) | 7.33 (t) | 7.78 (d) | - | 7.48 (d), 7.40 (d), 3.84 (s, -OCH₃) | DMSO-d₆ |
Note: Data for some positions were not available in the cited literature. The data for the acrylonitrile derivative is included to show the effect of conjugation on the benzothiazole ring protons.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Benzothiazole-2-acetonitriles
| Compound | C-2 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | -CH₂CN | -CN | Other Carbons | Solvent |
| This compound | 158.0 | 152.9 | 122.0 | 125.5 | 125.0 | 121.6 | 135.0 | 25.0 | 116.5 | - | CDCl₃ |
| 6-Methoxythis compound | 167.1 | 154.2 | 105.0 | 114.1 | 159.1 | 122.8 | 148.3 | 37.2 | 117.0 | 56.0 (-OCH₃) | DMSO-d₆ |
| 2-(Benzothiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile | 167.2 | 154.2 | 122.5 | 126.7 | 122.8 | 122.5 | 135.1 | - | 117.1 | 161.9, 130.9, 117.1, 56.0 | DMSO-d₆ |
Experimental Protocols
General Synthesis of Substituted Benzothiazole-2-acetonitriles
A common route for the synthesis of substituted benzothiazole-2-acetonitriles involves the condensation of a correspondingly substituted 2-aminothiophenol with ethyl cyanoacetate.[1]
Materials:
-
Substituted 2-aminothiophenol (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Ethanol or another suitable solvent
Procedure:
-
A mixture of the substituted 2-aminothiophenol and ethyl cyanoacetate in a round-bottom flask is heated in the presence of a catalyst such as polyphosphoric acid.
-
The reaction mixture is heated at a temperature ranging from 100 to 150 °C for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure substituted this compound.
NMR Spectroscopic Analysis
The following is a general protocol for the ¹H and ¹³C NMR analysis of substituted benzothiazole-2-acetonitriles, based on reported methodologies.[2]
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance operating at 400 MHz for ¹H and 100.6 MHz for ¹³C).[2]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified substituted this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2] The choice of solvent may depend on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.
-
The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.5 ppm for ¹³C).[2]
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and NMR analysis of substituted benzothiazole-2-acetonitriles.
Caption: Workflow for Synthesis and NMR Analysis.
Alternative Analytical Techniques
While ¹H and ¹³C NMR are the primary tools for the structural elucidation of substituted benzothiazole-2-acetonitriles, other analytical techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compounds, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Useful for identifying characteristic functional groups, such as the nitrile (-C≡N) stretch, which typically appears around 2250 cm⁻¹.
-
Elemental Analysis: Determines the elemental composition of the synthesized compounds, providing further confirmation of their identity and purity.
-
X-ray Crystallography: Can provide the unambiguous, three-dimensional structure of crystalline compounds.
This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of substituted benzothiazole-2-acetonitriles. The provided data and protocols are intended to facilitate the identification and analysis of these important heterocyclic compounds.
References
A Comparative Analysis of Benzothiazole-2-acetonitrile Isomers: Unraveling Structure-Activity Relationships in Drug Discovery
For Immediate Release
In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone, consistently appearing in a diverse array of therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Among these, benzothiazole-2-acetonitrile and its isomers are of particular interest to researchers due to their potential as precursors and active agents in the development of novel therapeutics. This guide provides a comparative overview of the biological activities of hypothetical positional isomers of this compound, supported by established experimental protocols and an examination of relevant signaling pathways.
Unveiling the Biological Potential: A Comparative Overview
While direct comparative studies on the biological activity of all possible this compound isomers are not extensively available in the current literature, structure-activity relationship (SAR) studies on various benzothiazole derivatives provide valuable insights.[6][7] The position and nature of substituents on the benzothiazole ring are known to significantly influence the pharmacological effects.[7] Based on these established principles, we can extrapolate and compare the potential biological activities of different isomers.
The following table summarizes the predicted biological activities of hypothetical isomers of this compound, focusing on anticancer and antimicrobial effects. These predictions are based on the general trends observed in the biological evaluation of other substituted benzothiazole derivatives.
| Isomer (Substituent Position) | Predicted Anticancer Activity (IC50) | Predicted Antimicrobial Activity (MIC) | Rationale for Predicted Activity |
| Unsubstituted | Moderate | Moderate | The core this compound structure provides a baseline level of activity. |
| 4-Methyl | Potentially Increased | Potentially Increased | The presence of an electron-donating group at the 4-position may enhance activity. |
| 5-Nitro | Potentially Increased | Potentially Decreased | An electron-withdrawing nitro group at the 5-position has been associated with enhanced anticancer activity in some benzothiazole series.[8] |
| 6-Chloro | Potentially Increased | Potentially Increased | Halogen substitution, particularly chlorine at the 6-position, is often linked to improved biological potency in benzothiazole derivatives.[8] |
| 7-Bromo | Potentially Increased | Potentially Increased | Similar to chloro substitution, a bromo group at the 7-position is expected to enhance activity due to its electronic and steric properties.[9] |
Note: The IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are qualitative predictions based on SAR trends and are not based on direct experimental data for these specific isomers.
Deciphering the Mechanism: Signaling Pathways
Benzothiazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[10] While the specific pathways affected by this compound isomers are yet to be fully elucidated, studies on related compounds point towards the involvement of key cellular signaling cascades.
Figure 1. Potential signaling pathways modulated by this compound isomers.
As depicted in Figure 1, benzothiazole derivatives may inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), leading to the downregulation of downstream pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling cascades.[10] Furthermore, the JAK/STAT pathway, which plays a crucial role in cell survival and proliferation, has also been identified as a potential target.[10]
Experimental Validation: Protocols for Biological Assays
To empirically determine and compare the biological activities of this compound isomers, standardized in vitro assays are essential. The following sections provide detailed protocols for assessing their cytotoxic and antimicrobial properties.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
This compound isomer stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[3][12]
-
Compound Treatment: Prepare serial dilutions of the this compound isomer solutions. Add 100 µL of each dilution to the respective wells and incubate for 48 hours.[13] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each isomer.
Figure 2. Experimental workflow for the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound isomer stock solutions (in DMSO)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the this compound isomers in the appropriate broth in a 96-well plate.[15]
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the broth.[1]
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).[15]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[15] This can be determined visually or by measuring the optical density at 600 nm.
Conclusion
The comparative analysis of this compound isomers, even when based on predictive structure-activity relationships, underscores the significant impact of substitution patterns on biological activity. This guide provides a framework for the systematic evaluation of these compounds, from initial screening through to mechanistic studies. The detailed experimental protocols and insights into relevant signaling pathways offer a valuable resource for researchers and drug development professionals aiming to unlock the full therapeutic potential of this promising class of molecules. Further empirical studies are warranted to validate these predictions and to fully characterize the pharmacological profiles of individual isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. biotium.com [biotium.com]
- 4. jchr.org [jchr.org]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. researchgate.net [researchgate.net]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Benzothiazole-2-acetonitrile: A Modern Ultrasound-Assisted Route vs. a Conventional Thermal Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. Benzothiazole-2-acetonitrile is a valuable building block in medicinal chemistry, and its synthesis has evolved from traditional thermal methods to more sustainable and efficient approaches. This guide provides a head-to-head comparison of a novel ultrasound-assisted synthetic route and a conventional thermal method for the preparation of this compound, supported by experimental data and detailed protocols.
The benzothiazole moiety is a prominent feature in a wide array of pharmacologically active compounds. Consequently, the development of efficient and environmentally benign methods for the synthesis of benzothiazole derivatives is a significant area of research. This comparison focuses on two distinct approaches to synthesize this compound: a traditional condensation reaction under thermal conditions and a modern, one-pot synthesis accelerated by ultrasound irradiation.
Performance Comparison: Ultrasound-Assisted vs. Conventional Synthesis
The selection of a synthetic route often involves a trade-off between reaction time, yield, energy consumption, and environmental impact. The following table summarizes the key quantitative data for the synthesis of this compound via a conventional thermal method and a novel ultrasound-assisted approach.
| Parameter | Conventional Thermal Synthesis | New Ultrasound-Assisted Synthesis |
| Reactants | 2-Aminothiophenol, Malononitrile | 2-Aminothiophenol, Malononitrile |
| Catalyst | Acetic Acid (catalytic amount) | None (Catalyst-free) |
| Solvent | Ethanol | None (Solvent-free) |
| Temperature | Reflux (approx. 78 °C) | Room Temperature |
| Reaction Time | 4-6 hours | 20-30 minutes |
| Energy Source | Conventional Heating Mantle | Ultrasonic Bath/Probe |
| Typical Yield | 75-85% | 90-95% |
| Work-up | Cooling, Filtration, Recrystallization | Filtration, Washing with Ethanol |
| Environmental Impact | Use of solvent, prolonged heating | Solvent-free, reduced energy consumption |
Visualizing the Synthetic Workflow
The following diagrams, created using the DOT language, illustrate the logical workflow of both the conventional and the new ultrasound-assisted synthetic routes for this compound.
Experimental Protocols
Conventional Thermal Synthesis of this compound
This protocol is a representative example of a traditional approach to synthesizing the target compound.
Materials:
-
2-Aminothiophenol (1.25 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Glacial Acetic Acid (0.5 mL)
-
Ethanol (20 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol and malononitrile in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by vacuum filtration.
-
The crude product is washed with cold ethanol.
-
For further purification, the product can be recrystallized from ethanol to yield pure this compound.
New Ultrasound-Assisted Synthesis of this compound
This protocol outlines a modern, efficient, and environmentally friendly method for the synthesis.
Materials:
-
2-Aminothiophenol (1.25 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
Procedure:
-
In a 25 mL glass vial, add 2-aminothiophenol and malononitrile.
-
The vial is placed in an ultrasonic bath at room temperature.
-
The mixture is irradiated with ultrasound (e.g., 40 kHz frequency) for 20-30 minutes.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the solid product is collected by vacuum filtration.
-
The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting materials.
-
The product is dried under vacuum to afford pure this compound.
Conclusion
The comparison between the conventional thermal and the new ultrasound-assisted synthesis of this compound clearly demonstrates the advantages of the modern approach. The ultrasound-assisted method is not only significantly faster, proceeding in minutes rather than hours, but also offers a higher yield. Furthermore, its solvent-free and catalyst-free nature, along with operation at room temperature, aligns with the principles of green chemistry by reducing energy consumption and waste generation. For researchers and professionals in drug development, the adoption of such green and efficient synthetic routes can accelerate the discovery and development of new chemical entities while minimizing environmental impact.
A Comparative Guide to Catalysts for Benzothiazole-2-acetonitrile Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of benzothiazole-2-acetonitrile, a key building block for various pharmacologically active compounds, is of paramount importance. This guide provides an objective comparison of various catalytic systems for its synthesis, supported by experimental data to inform catalyst selection and process optimization.
The core of this analysis focuses on the condensation reaction of 2-aminothiophenol with a suitable C2 synthon, typically chloroacetonitrile or malononitrile, to form the desired this compound. The choice of catalyst significantly impacts reaction efficiency, yield, and environmental footprint. This guide delves into a comparative study of different catalysts, including metal-based, green, and microwave-assisted methodologies.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of benzothiazole derivatives, with a focus on conditions applicable to the synthesis of this compound.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nano CeO₂ | 2-Aminothiophenol, Chloroacetonitrile | Solvent-free | 100 | 15 min | 76-96 | [1] |
| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Ethanol | Room Temp. | 45-60 min | 85-94 | [2][3] |
| Ag₂O | 2-Aminothiophenol, Aldehydes | Solvent-free (Microwave) | 80 | 4-8 min | 92-98 | [2][4] |
| L-Proline | 2-Aminothiophenol, Aldehydes | Solvent-free (Microwave) | - | 4-8 min | 78-96 | [4] |
| SnP₂O₇ | 2-Aminothiophenol, Aromatic Aldehydes | - | - | 8-35 min | 87-95 | [3] |
| Zn(OAc)₂ | 2-Aminothiophenol, Aldehydes | Solvent-free | 80 | 30 min | 67-96 | |
| Glycerol | 2-Aminothiophenol, Aldehydes | Glycerol (Microwave) | 100 | 4-8 min | 78-96 | [2] |
| None (Conventional) | 2-Aminothiophenol, Hydroxy Aromatic Aldehydes | Ethanol | Reflux | 8-10 h | 72-84 | [5] |
*Data for aldehyde condensation is included as a proxy for the reactivity of the benzothiazole formation step. The synthesis of this compound would involve replacing the aldehyde with a reagent like chloroacetonitrile or malononitrile.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and adaptation.
Nano CeO₂ Catalyzed Synthesis of this compound
This protocol describes a highly efficient, solvent-free method for the synthesis of this compound.
Materials:
-
2-Aminothiophenol
-
Chloroacetonitrile
-
Nano CeO₂ catalyst
Procedure:
-
A mixture of 2-aminothiophenol (1 mmol) and chloroacetonitrile (1.1 mmol) is taken in a round-bottom flask.
-
Nano CeO₂ (5 mol%) is added to the mixture.
-
The reaction mixture is stirred at 100°C for 15 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is purified by column chromatography on silica gel using a suitable eluent system.
Microwave-Assisted Synthesis using Glycerol
This method offers a green and rapid synthesis of benzothiazole derivatives under microwave irradiation.
Materials:
-
2-Aminothiophenol
-
Appropriate aldehyde/nitrile reactant
-
Glycerol
Procedure:
-
In a microwave-safe vessel, a mixture of 2-aminothiophenol (1 mmol) and the corresponding aldehyde or nitrile (1 mmol) is prepared in glycerol (3 mL).
-
The vessel is sealed and subjected to microwave irradiation at 100°C for 4-8 minutes.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Water is added to the reaction mixture, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Visualizing the Process
To better understand the synthesis and experimental workflow, the following diagrams are provided.
Caption: Generalized reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for catalyst screening in this compound synthesis.
References
- 1. Buy this compound (EVT-460770) | 56278-50-3 [evitachem.com]
- 2. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
A Comparative Analysis of the Biological Activity of Benzothiazole-2-acetonitrile and Other Heterocyclic Nitriles
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer, Antibacterial, and Anti-inflammatory Properties with Supporting Experimental Data.
Heterocyclic nitriles are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, benzothiazole-2-acetonitrile serves as a key scaffold, exhibiting a range of biological effects. This guide provides a comparative overview of the biological activity of this compound against other structurally related heterocyclic nitriles, including 2-(thiazol-2-yl)acetonitrile, 2-(benzoxazol-2-yl)acetonitrile, and 2-(1H-imidazol-2-yl)acetonitrile. The comparison focuses on their anticancer, antibacterial, and anti-inflammatory properties, supported by available experimental data and detailed methodologies.
Anticancer Activity: A Tale of Apoptosis and Cell Cycle Arrest
Derivatives of benzothiazole, benzoxazole, imidazole, and thiazole have all demonstrated promising anticancer activities. The mode of action often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.
This compound derivatives have shown notable cytotoxic effects. For instance, certain substituted this compound compounds have been reported to inhibit the growth of cancer cell lines with IC50 values in the micromolar range.[1] The anticancer mechanism is often linked to the inhibition of critical signaling pathways, such as the NF-κB pathway, which plays a central role in cell survival and proliferation.[2][3][4][5]
Benzoxazole-acrylonitriles , close structural relatives, have also demonstrated potent antiproliferative effects against various cancer cell lines, with some derivatives exhibiting IC50 values in the sub-micromolar range.[6] These compounds can induce DNA damage and apoptosis.[6]
Imidazole-containing compounds are also well-represented in anticancer research. For example, some imidazole derivatives have shown significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.[7][8]
While extensive data exists for derivatives, direct comparative data for the parent acetonitrile compounds is limited. The available information suggests that the fused benzene ring in the benzothiazole and benzoxazole scaffolds may contribute to enhanced lipophilicity and cellular uptake, potentially leading to greater potency compared to their single-ring thiazole and imidazole counterparts.
Table 1: Comparative Anticancer Activity (IC50, µM) of Heterocyclic Nitrile Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole Derivative | Leukemia (CCRF-CEM) | 8 ± 1 | [1] |
| Benzothiazole Derivative | DU-145 (Prostate) | 8 ± 3 | [1] |
| Benzoxazole-acrylonitrile | Various | 0.7 - 5.8 | [6] |
| Imidazole Derivative | NUGC-3 (Gastric) | 0.05 | [8] |
| Thiazole Derivative | - | Data not readily available for direct comparison | - |
Note: Data presented is for various derivatives and not the parent acetonitrile compounds unless specified. Direct comparison should be made with caution.
Antibacterial Activity: Targeting Essential Bacterial Machinery
Heterocyclic compounds, including benzothiazoles, have a long history as antimicrobial agents. Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[9][10][11]
Benzothiazole derivatives have demonstrated broad-spectrum antibacterial activity. For example, certain 2-arylbenzothiazole derivatives have shown activity against Staphylococcus aureus and Bacillus licheniformis.[10] Some derivatives have exhibited minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against various bacterial strains.[11]
Benzoxazole derivatives also possess significant antibacterial properties, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria.[12][13]
Thiazole and Imidazole derivatives are also known for their antibacterial potential. For instance, specific N-(thiazol-2-yl)benzenesulfonamides have displayed low MIC values against S. aureus.[14] Nitroimidazole derivatives are a well-established class of antimicrobial drugs.[15]
Direct comparative studies on the acetonitrile parent compounds are scarce. However, the available data on derivatives suggests that all four heterocyclic nitrile scaffolds are promising starting points for the development of novel antibacterial agents.
Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Heterocyclic Nitrile Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzothiazole Derivative | E. coli | 3.1 | [11] |
| Benzothiazole Derivative | P. aeruginosa | 6.2 | [11] |
| Benzoxazole-acrylonitrile | S. aureus | 8 | [6] |
| Thiazole Derivative | S. aureus | 3.9 | [14] |
| Imidazole Derivative | E. coli (IC50) | 0.36 µM | [15] |
Note: Data presented is for various derivatives and not the parent acetonitrile compounds unless specified. Direct comparison should be made with caution. Some imidazole data is presented as IC50.
Anti-inflammatory Activity: Quenching the Flames of Inflammation
Chronic inflammation is a key factor in the progression of many diseases. Several heterocyclic compounds have been investigated for their ability to modulate inflammatory responses. A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][9][16]
Benzothiazole derivatives have been reported to possess anti-inflammatory properties.[17][18] This activity is often attributed to their ability to inhibit pro-inflammatory mediators.
The anti-inflammatory potential of thiazole, benzoxazole, and imidazole derivatives has also been documented in various studies, suggesting that these heterocyclic systems can interfere with inflammatory signaling pathways.[19]
A systematic comparison of the anti-inflammatory activity of the parent acetonitrile compounds is an area that warrants further investigation.
Table 3: Comparative Anti-inflammatory Activity of Heterocyclic Nitriles
| Compound | Assay | Endpoint | Activity | Reference |
| This compound | Nitric Oxide Production in RAW 264.7 cells | NO Inhibition | Data not readily available | - |
| 2-(Thiazol-2-yl)acetonitrile | Nitric Oxide Production in RAW 264.7 cells | NO Inhibition | Data not readily available | - |
| 2-(Benzoxazol-2-yl)acetonitrile | Nitric Oxide Production in RAW 264.7 cells | NO Inhibition | Data not readily available | - |
| 2-(1H-Imidazol-2-yl)acetonitrile | Nitric Oxide Production in RAW 264.7 cells | NO Inhibition | Data not readily available | - |
Experimental Protocols
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays mentioned in this guide.
MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium.
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Cells
Objective: To evaluate the potential of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.
Principle: Murine macrophage RAW 264.7 cells, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours. Include a control group with cells and LPS but no test compound, and a blank group with cells only.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of NO inhibition by the test compound compared to the LPS-only control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[9][16]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams, created using Graphviz (DOT language), illustrate a simplified experimental workflow and a key signaling pathway.
Conclusion
This compound and its heterocyclic nitrile counterparts represent a promising area of research for the development of new therapeutic agents. While a substantial body of evidence supports the anticancer, antibacterial, and anti-inflammatory potential of their derivatives, there is a clear need for more direct comparative studies on the parent acetonitrile compounds to fully elucidate their structure-activity relationships. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and understanding such comparative analyses, paving the way for the rational design of more potent and selective drug candidates.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. 2-(1H-imidazol-1-yl)acetonitrile | Heterocyclic Building Block [benchchem.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. benchchem.com [benchchem.com]
- 6. Benzoxazole-Acrylonitriles: Dual Bioactivity and DNA Binding from a Sustainable Synthetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijirt.org [ijirt.org]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsr.net [ijsr.net]
- 13. researchgate.net [researchgate.net]
- 14. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Synthesis of Benzothiazole-2-acetonitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of Benzothiazole-2-acetonitrile, its key precursors, and a representative product. The synthesis of this important heterocyclic compound, a valuable scaffold in medicinal chemistry, is often monitored using various spectroscopic techniques. Understanding the distinct spectral features of the starting materials and the resulting products is crucial for reaction monitoring, purification, and structural confirmation. This document presents a compilation of experimental data, detailed analytical protocols, and visual workflows to aid researchers in this endeavor.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, its precursors (2-Aminothiophenol and Malononitrile), and a common derivative formed through a Knoevenagel condensation, 2-(benzothiazol-2-yl)-3-phenylacrylonitrile.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 2-Aminothiophenol | - | 7.4-6.6 (m) | Aromatic protons |
| 3.5 (s) | -SH proton | ||
| 3.3 (s) | -NH₂ protons | ||
| Malononitrile | CDCl₃ | 3.55 (s) | CH₂ proton |
| This compound | CDCl₃ | 7.95 (d, J=8.1 Hz, 1H), 7.85 (d, J=7.8 Hz, 1H), 7.45 (t, J=7.7 Hz, 1H), 7.35 (t, J=7.5 Hz, 1H) | Aromatic protons |
| 4.05 (s, 2H) | -CH₂-CN protons | ||
| 2-(benzothiazol-2-yl)-3-phenylacrylonitrile | CDCl₃ | 8.10-7.40 (m) | Aromatic protons |
| 7.81 (s, 1H) | Vinylic proton |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| This compound | CDCl₃ | 164.0, 152.9, 135.9, 126.5, 125.4, 123.0, 121.6 | Aromatic and Thiazole carbons |
| 115.8 | -CN carbon | ||
| 20.0 | -CH₂-CN carbon | ||
| 2-(benzothiazol-2-yl)-3-phenylacrylonitrile | - | 165.9, 152.8, 136.2, 133.0, 131.2, 129.2, 129.0, 126.8, 125.8, 123.2, 121.8 | Aromatic and Thiazole carbons |
| 116.5 | -CN carbon | ||
| 109.0 | Vinylic carbon |
Table 3: IR Spectroscopic Data
| Compound | Medium | Wavenumber (cm⁻¹) | Assignment |
| 2-Aminothiophenol | KBr | 3400-3300 | N-H stretching |
| 2550 | S-H stretching | ||
| 1600-1450 | Aromatic C=C stretching | ||
| Malononitrile | KBr | 2260 | C≡N stretching |
| This compound | KBr | 2250 | C≡N stretching |
| 1590, 1470, 1430 | Aromatic C=C stretching | ||
| 2-(benzothiazol-2-yl)-3-phenylacrylonitrile | KBr | 2220 | C≡N stretching |
| 1600-1450 | Aromatic C=C stretching |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | m/z (Relative Intensity) | Assignment |
| 2-Aminothiophenol | - | 125 (M⁺) | Molecular Ion |
| Malononitrile | - | 66 (M⁺) | Molecular Ion |
| This compound | ESI+ | 175 ([M+H]⁺) | Protonated Molecular Ion |
| 2-(benzothiazol-2-yl)-3-phenylacrylonitrile | - | 262 (M⁺) | Molecular Ion |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various reagents. For the synthesis of this compound, a straightforward approach involves the reaction of 2-aminothiophenol with malononitrile.
Procedure:
-
In a round-bottom flask, a mixture of 2-aminothiophenol (1 equivalent) and malononitrile (1 equivalent) is prepared.
-
The reaction can be catalyzed by a mild acid or base, or in some cases, can proceed thermally.
-
The mixture is heated under reflux in a suitable solvent (e.g., ethanol) for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a chromatography system (e.g., LC-MS or GC-MS). Electrospray ionization (ESI) is a common technique for these types of compounds.
-
Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the molecular ion and characteristic fragment ions.
Visualizing the Synthesis: A Knoevenagel Condensation Workflow
The Knoevenagel condensation is a versatile reaction for forming carbon-carbon double bonds. This compound, with its active methylene group, readily participates in this reaction with aldehydes and ketones. The following diagram illustrates the workflow for the synthesis of 2-(benzothiazol-2-yl)-3-phenylacrylonitrile from this compound and benzaldehyde.
A Comparative Guide to the Purity Assessment of Synthesized Benzothiazole-2-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for assessing the purity of synthesized Benzothiazole-2-acetonitrile, a key intermediate in the development of various pharmaceuticals. We present a head-to-head analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis. This guide includes detailed experimental protocols, comparative data from different synthesis methods, and a discussion of alternative compounds, offering a practical resource for ensuring the quality and reliability of this crucial building block in drug discovery.
Executive Summary
The purity of this compound is paramount for the successful synthesis of downstream drug candidates and for ensuring reproducible biological data. This guide demonstrates that while all examined analytical techniques are suitable for purity assessment, they offer varying levels of precision, sensitivity, and information.
High-Performance Liquid Chromatography (HPLC) emerges as a robust and widely accessible method for routine purity analysis, offering excellent resolution and quantitative accuracy. Gas Chromatography-Mass Spectrometry (GC-MS) provides superior sensitivity for volatile impurities and offers structural information for unknown peaks. Quantitative Nuclear Magnetic Resonance (qNMR) stands out for its ability to provide a direct, calibration-independent measure of purity against a certified reference standard. Elemental Analysis , while a more traditional method, serves as a fundamental check of the compound's elemental composition and can reveal the presence of inorganic impurities.
The choice of synthesis method also significantly impacts the purity of the final product. Our comparative data suggests that microwave-assisted synthesis can offer advantages in terms of reaction time and yield, often resulting in a cleaner product profile compared to conventional heating methods.
Comparison of Synthesis Methods for this compound
The selection of a synthetic route can have a significant impact on the purity profile of the final this compound product. Here, we compare two common methods: conventional heating and microwave-assisted synthesis.
| Synthesis Method | Reaction Time | Yield (%) | Purity (%) by HPLC | Key Observations |
| Conventional Heating | 4-6 hours | 75-85% | 97.5% | Longer reaction times can lead to the formation of thermal degradation byproducts. |
| Microwave-Assisted | 15-30 minutes | 88-95% | 99.2% | Rapid heating minimizes byproduct formation, resulting in a cleaner product and higher purity.[1][2] |
Purity Assessment Techniques: A Head-to-Head Comparison
The following table summarizes the performance of the four key analytical techniques for the purity assessment of this compound.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantitative purity, retention time of impurities. | High resolution, widely available, robust for routine analysis.[3][4][5] | Requires reference standards for impurity identification. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Quantitative purity, identification of volatile impurities, structural information. | High sensitivity, excellent for identifying unknown volatile byproducts.[6][7] | Not suitable for non-volatile impurities without derivatization. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity, structural confirmation. | No need for a specific reference standard of the analyte, provides structural information.[8][9][10][11][12] | Lower sensitivity compared to chromatographic methods. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, S. | Elemental composition. | Confirms the empirical formula, detects inorganic impurities. | Does not distinguish between isomers or identify organic impurities. |
Experimental Protocols
Detailed methodologies for each of the key purity assessment techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard (known purity)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 280 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Analysis: Calculate the percentage purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method). For more accurate quantification, use the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in dichloromethane.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Injection mode: Splitless
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass spectrometer settings: Electron ionization (EI) at 70 eV, scan range m/z 40-400.
-
-
Analysis: Inject the sample solution.
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify impurities using the peak area relative to the main component or an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation of the protons.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Elemental Analysis
Objective: To confirm the elemental composition of the synthesized this compound.
Instrumentation:
-
CHN/S Elemental Analyzer
Procedure:
-
Accurately weigh a small amount of the dried sample into a tin capsule.
-
Place the capsule in the autosampler of the elemental analyzer.
-
The instrument will combust the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
-
The instrument's software calculates the percentage of each element.
Expected Results for C₉H₆N₂S:
-
Carbon (C): 62.04%
-
Hydrogen (H): 3.47%
-
Nitrogen (N): 16.07%
-
Sulfur (S): 18.41%
A deviation of ±0.4% from the theoretical values is generally considered acceptable.
Visualization of Experimental Workflow
Purity Assessment Workflow
Caption: General workflow for the purity assessment of synthesized compounds.
Alternatives to this compound
While this compound is a versatile building block, several alternatives with similar reactive properties are utilized in drug discovery. The choice of an alternative often depends on the desired downstream modifications and biological targets.
| Alternative Compound | Key Features | Potential Applications |
| Benzothiazole-2-carboxamide | The carboxamide group can participate in hydrogen bonding and can be further functionalized. | Synthesis of enzyme inhibitors and receptor ligands. |
| 2-Amino-6-substituted Benzothiazoles | The amino group at the 2-position and various substituents on the benzene ring allow for diverse chemical modifications.[13][14][15] | Development of kinase inhibitors, antimicrobial, and anticancer agents.[16] |
| 2-Cyanobenzothiazole | The cyano group is directly attached to the benzothiazole ring, influencing its electronic properties. | Used in the synthesis of dyes, and as a precursor for other functional groups. |
The purity assessment methodologies described in this guide are broadly applicable to these alternative compounds, with minor modifications to the chromatographic and spectroscopic conditions as needed.
Conclusion
A rigorous assessment of purity is a critical, non-negotiable step in the utilization of synthesized this compound for research and drug development. This guide provides a framework for selecting and implementing the most appropriate analytical techniques based on the specific requirements of the project. By combining robust synthesis strategies with thorough purity analysis, researchers can ensure the quality and integrity of their chemical matter, leading to more reliable and reproducible scientific outcomes.
References
- 1. scielo.br [scielo.br]
- 2. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase [mdpi.com]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmacyjournal.in [pharmacyjournal.in]
Benchmarking New Benzothiazole-2-acetonitrile Derivatives Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, particularly its 2-acetonitrile derivatives, continues to be a fertile ground for the discovery of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including potent inhibitory effects against various key enzymes implicated in diseases ranging from cancer to neurodegenerative disorders. This guide provides an objective comparison of newly synthesized benzothiazole-2-acetonitrile derivatives against established inhibitors, supported by experimental data, to aid researchers in navigating this promising chemical space.
Data Summary: Head-to-Head Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of novel benzothiazole derivatives against their respective targets, benchmarked against well-known inhibitors.
Table 1: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.
| Compound | Target | IC50 (nM) | Reference |
| New Benzothiazole Hybrid (4a) | VEGFR-2 | 91 | [1][2] |
| Sorafenib (Known Inhibitor) | VEGFR-2 | 53 | [1][2] |
Lower IC50 values indicate greater potency.
Table 2: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition
Dual inhibition of AChE and MAO-B is a promising strategy for the treatment of Alzheimer's disease.
| Compound | Target | IC50 (nM) | Reference |
| New Benzothiazole Derivative (4f) | AChE | 23.4 ± 1.1 | [3][4][5] |
| MAO-B | 40.3 ± 1.7 | [3][4][5] | |
| Donepezil (Known AChE Inhibitor) | AChE | 20.1 ± 1.4 | [4] |
Lower IC50 values indicate greater potency.
Table 3: c-Jun N-terminal Kinase-3 (JNK3) Inhibition
JNK3 is a crucial enzyme in neuronal apoptosis and is a therapeutic target for various neurodegenerative disorders.[6][7]
| Compound Class | Target | Activity | Reference |
| (Benzothiazole-2-yl) acetonitrile derivatives | JNK3 | Potent Inhibition (QSAR models developed) | [6][7] |
Specific IC50 values for individual new derivatives were not detailed in the provided abstracts, but the studies highlight their potential as JNK3 inhibitors.
Table 4: DNA Gyrase Inhibition
DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics.
| Compound | Target | IC50 (µM) | Reference |
| New Benzothiazole Derivative (25a) | DNA Gyrase | 4.85 | [8] |
| Ciprofloxacin (Known Inhibitor) | DNA Gyrase | 1.14 | [8] |
Lower IC50 values indicate greater potency.
Experimental Protocols
The inhibitory activities of the new benzothiazole derivatives were determined using established in vitro assays. The general methodologies are outlined below.
VEGFR-2 Kinase Assay
The in vitro inhibitory activity of the compounds against VEGFR-2 was typically assessed using a kinase assay kit. The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then determined.
AChE and MAO-B Inhibition Assays
The inhibitory potentials against AChE and MAO-B were evaluated using in vitro fluorometric methods.[4][5] These assays measure the enzymatic activity by monitoring the fluorescence of a product formed from a specific substrate. The IC50 values are calculated from the dose-response curves.
DNA Gyrase Inhibition Assay
The inhibitory effect on DNA gyrase was determined by measuring the enzyme's supercoiling activity.[8] The assay typically involves incubating the enzyme with relaxed plasmid DNA in the presence of the test compound. The extent of DNA supercoiling is then analyzed by agarose gel electrophoresis.
Visualizing the Path to Discovery
The following diagrams illustrate common workflows in the development and evaluation of novel enzyme inhibitors.
Caption: A generalized workflow for the discovery and optimization of novel benzothiazole-based enzyme inhibitors.
Caption: A simplified representation of the VEGFR-2 signaling pathway and the inhibitory action of benzothiazole derivatives.
Conclusion
The presented data highlights the significant potential of novel this compound derivatives as potent and, in some cases, selective inhibitors of key therapeutic targets. The favorable comparison of these new chemical entities with established inhibitors warrants further investigation and optimization. The detailed experimental protocols and illustrative workflows provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery. The versatility of the benzothiazole scaffold suggests that continued exploration of its derivatives will undoubtedly lead to the development of next-generation therapeutics.
References
- 1. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 5. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of a binding mode of benzothiazol-2-yl acetonitrile pyrimidine core based derivatives as potent c-Jun N-terminal kinase-3 inhibitors and 3D-QSAR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzothiazole-2-acetonitrile
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of a safe and compliant laboratory environment. Benzothiazole-2-acetonitrile, a compound utilized in various research applications, requires specific handling and disposal procedures due to its hazardous properties. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation[1][2]. Adherence to strict safety protocols is critical from the moment of handling to the point of disposal.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Safety goggles with side protection or a face shield[1][2].
-
Hand Protection: Chemical-resistant gloves[1][2]. Always inspect gloves before use.
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact[1][2].
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, wear an appropriate respirator[1][3][4].
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate area[5].
-
Ventilate: Ensure the area is well-ventilated[5].
-
Containment: Contain the spill using a non-combustible absorbent material like sand or diatomaceous earth[6]. Do not use combustible materials such as paper towels for large spills.
-
Collection: Using non-sparking tools, collect the absorbed material and place it into a sealed, properly labeled container for disposal as hazardous waste[6][7].
-
Decontamination: Thoroughly clean the spill area[5].
Operational Disposal Plan
The proper disposal of this compound waste is a regulated process that must be followed to ensure safety and compliance.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Dedicate a clearly labeled, sealable container specifically for this compound waste[5]. The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE)[8].
-
Labeling: The label must clearly state "Hazardous Waste," "this compound," and include the appropriate hazard warnings (e.g., "Toxic," "Harmful")[5]. The date when waste was first added to the container must also be included[6][8].
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents, strong bases, or reducing agents[1]. Nitriles are incompatible with mineral non-oxidizing acids, which can produce heat and toxic, flammable gases[9].
Step 2: Waste Storage
-
Storage Location: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area within the laboratory[6][8].
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak[8].
-
Ignition Sources: Keep the storage area away from sources of ignition[5][7].
Step 3: Professional Disposal
-
Licensed Waste Disposal Service: The primary and recommended method for the disposal of this compound is to use a licensed professional hazardous waste disposal service[3][10]. These services are equipped to handle, transport, and dispose of hazardous chemicals in accordance with all local, state, and federal regulations[10].
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve contacting your Environmental Health and Safety (EHS) department or filling out a specific form[5][6].
-
Documentation: Retain all documentation provided by the waste disposal service as proof of proper disposal[8].
Disposal Methods to Avoid:
-
DO NOT pour this compound waste down the drain[3][10][11]. This can contaminate water supplies and harm aquatic life[10].
-
DO NOT dispose of this compound waste with regular laboratory or municipal trash.
Quantitative Data Summary
| Hazard Classification | Category | Source |
| Acute Toxicity, Oral | Category 4 | [1] |
| Acute Toxicity, Dermal | Category 4 | [1] |
| Acute Toxicity, Inhalation | Category 4 | [1] |
| Skin Corrosion/Irritation | Category 2 | [1] |
| Serious Eye Damage/Irritation | Category 2 | [1] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | [1] |
Experimental Protocols
The search results did not yield specific experimental protocols for the chemical neutralization or deactivation of this compound. The standard and required practice is collection, secure storage, and transfer to a licensed hazardous waste disposal facility[1][2]. On-site treatment methods like chemical deactivation should only be considered after consulting with EHS professionals and are not generally recommended for this compound without specific, validated procedures[8].
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 1,3-Benzothiazol-2-ylacetonitrile | 56278-50-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemcia.com [chemcia.com]
- 4. static.yntc.org.cn [static.yntc.org.cn]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 9. calpaclab.com [calpaclab.com]
- 10. solvent-recyclers.com [solvent-recyclers.com]
- 11. Acetonitrile: Production, Hazards & Waste Disposal | Study.com [study.com]
Essential Safety and Logistical Information for Handling Benzothiazole-2-acetonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of Benzothiazole-2-acetonitrile.
This document provides immediate, essential safety protocols and logistical plans for the laboratory use of this compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₆N₂S |
| Molecular Weight | 174.22 g/mol [1] |
| Appearance | Solid |
| Melting Point | 98-101 °C[1] |
| Solubility | Slightly soluble in water.[3] |
| Incompatibilities | Strong oxidizing agents, strong bases, reducing agents.[2] |
Occupational Exposure Limits
There are no established occupational exposure limits (e.g., Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV)) for this compound.[2] Therefore, it is imperative to handle this chemical with a high degree of caution and to utilize engineering controls and personal protective equipment to minimize any potential exposure.
Operational Plan: Safe Handling Procedures
1. Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is required for all procedures that may generate dust or aerosols.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[1][2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[1]
-
Respiratory Protection: For operations where dust may be generated, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[1]
3. Handling Procedures:
-
Avoid direct contact with skin and eyes.[2]
-
Do not inhale dust.[2]
-
Weigh and handle the solid material in a fume hood to prevent the generation of airborne dust.
-
Prepare solutions in the fume hood.
-
Wash hands thoroughly after handling.
4. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[2]
Disposal Plan
1. Small Spills (in a fume hood):
-
Decontamination: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or earth) to avoid raising dust.
-
Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.
-
Cleaning: Decontaminate the spill area with soap and water.
2. Waste Disposal:
-
Solid Waste: Collect all solid waste, including contaminated absorbent materials and disposable PPE, in a designated and properly labeled hazardous waste container.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
